3,6-Dimethylisoxazolo[5,4-b]pyridine
Description
BenchChem offers high-quality 3,6-Dimethylisoxazolo[5,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethylisoxazolo[5,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
516500-09-7 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H8N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-4H,1-2H3 |
InChI Key |
DHXCIYVZAONJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 3,6-Dimethylisoxazolo[5,4-b]pyridine: A Technical Guide
This guide provides an in-depth technical analysis of the 3,6-Dimethylisoxazolo[5,4-b]pyridine scaffold, with a specific focus on its physicochemical profiling, synthetic accessibility, and characterization protocols.
Executive Summary: The Scaffold at a Glance
The 3,6-Dimethylisoxazolo[5,4-b]pyridine core represents a privileged fused heterocyclic system in drug discovery, merging the pharmacophoric features of an isoxazole ring with a pyridine moiety.[1] This scaffold is increasingly utilized as a bioisostere for quinolines and isoquinolines to modulate metabolic stability and solubility profiles.
While the unsubstituted core (H at C4/C5) is theoretically significant, the 4-functionalized derivatives (particularly the 4-carboxylic acid , CAS 900136-98-3) are the primary stable entities encountered in research catalogs and synthetic pathways. This guide focuses on the properties of this core system, using the 4-carboxylic acid derivative as the primary "Anchor Compound" for quantitative data, while defining protocols to characterize novel derivatives.
Structural Architecture & Computed Properties[2][3]
The physicochemical behavior of this scaffold is governed by the electron-deficient pyridine ring fused to the electron-withdrawing isoxazole ring. This fusion creates a highly stable, planar aromatic system with unique acid-base properties.
Molecular Descriptors (Anchor Compound: 4-Carboxylic Acid Derivative)
| Property | Value / Descriptor | Significance |
| CAS Number | 900136-98-3 | Identifier for the stable acid precursor. |
| Molecular Formula | C₉H₈N₂O₃ | Compact, fragment-like scaffold. |
| Molecular Weight | 192.17 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| H-Bond Donors | 1 (COOH) | Modifiable for permeability optimization. |
| H-Bond Acceptors | 4 (N, O, N, O) | High potential for receptor binding interactions. |
| Topological PSA | ~80 Ų | Suggests moderate to good oral bioavailability. |
| Predicted LogP | 1.2 – 1.8 | Optimal lipophilicity for lead-likeness. |
| pKa (Pyridine N) | ~2.5 – 3.5 (Est.) | Reduced basicity due to isoxazole fusion. |
Structural Logic & Numbering
The numbering system is critical for interpreting NMR data and substitution patterns.
-
Positions 1, 2, 3: Belong to the Isoxazole ring (O=1, N=2).
-
Fusion: Occurs at the [5,4-b] face, meaning the isoxazole C5 and C4 carbons are fused to the pyridine b-face.
Synthetic Accessibility & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting purity profiles. The scaffold is typically constructed via a condensation-cyclization strategy.
Primary Synthetic Route
The most robust route involves the condensation of 5-amino-3-methylisoxazole with 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate or specific aldehydes in a Hantzsch-like reaction).
Mechanism:
-
Schiff Base Formation: The exocyclic amine of the isoxazole attacks the carbonyl.
-
Cyclization: Intramolecular attack closes the pyridine ring.
-
Aromatization: Oxidation or elimination leads to the final aromatic system.
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis of the core scaffold.
[4]
Solid-State & Solution-Phase Characterization
Thermal Properties
-
Melting Point (MP): The 4-carboxylic acid derivative exhibits a high melting point of 234 °C , indicating strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice.
-
Thermal Stability: The fused aromatic system is thermally stable up to ~300 °C, making it suitable for high-temperature synthetic modifications (e.g., decarboxylation or Suzuki couplings).
Solubility Profile
-
Aqueous: Low intrinsic solubility in water (< 0.1 mg/mL) due to planarity and π-stacking.
-
pH Dependence: Solubility increases significantly at pH > 5.5 for the carboxylic acid derivative (formation of carboxylate anion).
-
Organic Solvents: Soluble in DMSO (> 20 mg/mL), DMF, and warm Ethanol. Sparingly soluble in Dichloromethane (DCM).
Acid-Base Chemistry (pKa)
-
Pyridine Nitrogen: The fusion of the electron-withdrawing isoxazole ring significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa 5.2).
-
Estimated pKa (N-Pyridine): 2.5 – 3.5 .
-
Implication: The molecule remains unprotonated at physiological pH (7.4), enhancing membrane permeability but potentially limiting solubility.
Experimental Protocols
Protocol: Spectrophotometric pKa Determination
Why this method? Potentiometric titration is often unsuitable due to the low aqueous solubility of the neutral scaffold. UV-metric titration is more sensitive and requires lower concentrations.
Materials:
-
Compound Stock: 10 mM in DMSO.
-
Buffer System: Universal buffer (pH 2–12).
-
Instrument: UV-Vis Spectrophotometer with temperature control (25 °C).
Step-by-Step Workflow:
-
Preparation: Dilute stock into buffers to a final concentration of 20–50 µM. Ensure DMSO content is < 2% to avoid cosolvent effects.
-
Scanning: Record UV absorbance spectra (200–400 nm) at each pH point (0.5 pH unit increments).
-
Analysis: Identify the isosbestic point (indicating a two-state equilibrium).
-
Calculation: Plot Absorbance (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract pKa.-
Validation Check: The isosbestic point must remain sharp. Blurring indicates decomposition or precipitation.
-
Protocol: Kinetic Solubility Assay
Why this method? To rapidly assess "drug-like" solubility during lead optimization.
Workflow:
-
Dosing: Add 10 µL of 10 mM DMSO stock to 490 µL of PBS (pH 7.4). Final theoretical concentration = 200 µM.
-
Incubation: Shake at 500 rpm for 24 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve.
-
Calculation:
.
Visualization: Physicochemical Decision Tree
This diagram guides the researcher on how to handle the compound based on its observed properties.
References
-
BOC Sciences. 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid - CAS 900136-98-3. Retrieved from
-
ChemScene. 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide (CAS 938022-08-3).[1][7] Retrieved from 7
-
Beilstein Journal of Organic Chemistry. Supporting Information: Synthesis and NMR data of isoxazolo[5,4-b]pyridine derivatives. Retrieved from 3
-
PubChem. Isoxazolo[5,4-b]pyridine Scaffold Information. Retrieved from 8
-
Google Patents. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. Retrieved from 5
Sources
- 1. CAS 938022-08-3: 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-ca… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. Isoxazolo[5,4-B]pyridine | C6H4N2O | CID 53762327 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Isoxazolopyridine Scaffolds: A Technical Guide to Their Biological Activity
Foreword: The Emergence of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic indices is a paramount objective. Among the myriad heterocyclic systems explored, the isoxazolopyridine core has emerged as a "privileged scaffold" — a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets, thereby eliciting a broad spectrum of pharmacological responses. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the burgeoning field of novel isoxazolopyridine derivatives. Moving beyond a mere catalog of activities, this document elucidates the causal relationships between chemical structure and biological function, details the experimental methodologies for their evaluation, and provides insights into their mechanisms of action, thereby empowering the reader to navigate and contribute to this exciting area of drug discovery.
I. The Chemical Versatility of Isoxazolopyridines: A Foundation for Diverse Bioactivity
The isoxazolopyridine nucleus, a bicyclic heteroaromatic system, is characterized by the fusion of an isoxazole and a pyridine ring. The arrangement of nitrogen and oxygen atoms within this scaffold imparts a unique electronic and steric profile, rendering it amenable to a wide array of chemical modifications. This structural plasticity is the wellspring of its diverse biological activities, which span from antimicrobial and anticancer to anti-inflammatory and analgesic properties.[1]
The synthesis of isoxazolopyridine derivatives is a critical aspect of their development. Various synthetic strategies have been devised, including conventional heating, microwave-assisted reactions, and multi-component approaches, to generate libraries of these compounds for biological screening.[2] The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.
II. Anticancer Activity: Targeting the Engines of Malignancy
A significant body of research has been dedicated to the anticancer potential of isoxazolopyridine derivatives. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which isoxazolopyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several isoxazolopyridine derivatives have been identified as potent inhibitors of VEGFR-2, thereby disrupting the tumor's blood supply.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis, Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoxazolopyridine [label="Isoxazolopyridine\nDerivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> {PLCg, PI3K} [label=" Activates"]; PLCg -> PKC; PKC -> Ras; Ras -> Raf -> MEK -> ERK; PI3K -> Akt -> mTOR; {ERK, mTOR} -> Angiogenesis; Isoxazolopyridine -> {VEGFR2, PI3K, Akt, mTOR} [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: VEGFR-2 Signaling and Inhibition by Isoxazolopyridines.2. PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain isoxazolopyridine derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Quantitative Anticancer Data
The antiproliferative activity of novel isoxazolopyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 1.56 | [3] |
| Compound B | U87 (Glioblastoma) | 15.2 | [3] |
| Compound C | HCT-116 (Colon) | 5.47 | [4] |
| Compound D | A549 (Lung) | 14.92 | [5] |
| Sulfonamide 2 | MCF-7 (Breast) | 152.56 µg/mL | |
| Sulfonamide 5 | MCF-7 (Breast) | 161.08 µg/mL | [2] |
| Isoxazoline 35a | HCT-15 (Colon) | 4.04 | |
| Isoxazole 10a | DU145 (Prostate) | 0.96 | [5] |
III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Isoxazolopyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The precise antimicrobial mechanisms of isoxazolopyridines are still under investigation, but several modes of action have been proposed. One plausible mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[6] Another proposed mechanism is the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death. Some derivatives are also believed to interfere with bacterial protein synthesis by targeting the ribosome.[7] For certain isoxazolylnaphthoquinones, their antimicrobial activity is linked to the generation of superoxide anions, which induce oxidative stress and damage bacterial cells.[8]
Quantitative Antimicrobial Data
The antimicrobial efficacy of isoxazolopyridine derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide 2 | Pseudomonas aeruginosa | 47 | [1] |
| Sulfonamide 5 | Pseudomonas aeruginosa | 44 | [1] |
| Compound 28 | Staphylococcus aureus | 1 | [9] |
| Compound 4e | Candida albicans | 6-60 | [10] |
| Compound 4g | Candida albicans | 6-60 | [10] |
| Compound 4h | Candida albicans | 6-60 | [10] |
| Derivative 18 | MRSA, MSSA, DRSA | 4 | [11] |
| Derivative 26 | MRSA, MSSA, DRSA | 4 | [11] |
IV. Anti-inflammatory and Analgesic Activities: Modulating the Body's Response to Injury and Pain
Chronic inflammation is a key contributor to a multitude of diseases. Isoxazolopyridine derivatives have shown potential as anti-inflammatory agents. Furthermore, some derivatives exhibit analgesic properties, suggesting their utility in pain management.[12][13][14][15]
Mechanism of Action
The anti-inflammatory effects of isoxazolopyridines are thought to be mediated, in part, by the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which are involved in the synthesis of prostaglandins. They may also modulate the production of inflammatory cytokines. The analgesic effects of certain derivatives are believed to involve interactions with the GABAergic and serotonergic systems, which play a role in pain modulation.[16]
V. Expanding Horizons: Antiviral and Neuroprotective Potential
Preliminary studies have indicated that the biological activities of isoxazolopyridine derivatives may extend to antiviral and neuroprotective applications.
-
Antiviral Activity: Some isoxazole-containing compounds have been investigated for their ability to inhibit the replication of various viruses, including poliovirus and echovirus 11.[17][18] The mechanisms are still being elucidated but may involve the inhibition of viral enzymes or interference with viral entry into host cells.[19]
-
Neuroprotective Effects: Certain isoxazolone and isoquinoline derivatives have demonstrated neuroprotective properties in models of neurodegeneration and stroke.[20][21][22] These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage.
VI. Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazolopyridine derivative and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat with Isoxazolopyridine\nDerivatives (Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Viability\nand IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Incubate; Incubate -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for the MTT Cytotoxicity Assay.Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the isoxazolopyridine derivative orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.
VII. Conclusion and Future Directions
The isoxazolopyridine scaffold represents a highly promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds the potential to yield new treatments for cancer, infectious diseases, inflammatory conditions, and pain. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and conducting preclinical and clinical studies to translate these promising laboratory findings into tangible benefits for patients.
References
-
Murray, T. F., McGill, W., & Cheney, D. L. (1983). A comparison of the analgesic activities of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 6-chloro-2[1-piperazinyl]pyrazine (MK 212). European Journal of Pharmacology, 90(2-3), 179–184. [Link]
-
Ünsal Tan, O., Özadali, K., Yesilyurt, Ö., Kayir, H., Uzbay, T., & Balkan, A. (2011). Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. Turkish Journal of Chemistry, 35(1), 121-130. [Link]
-
Request PDF. (2025, August 10). Synthesis and Evaluation of Analgesic Activity of Some New Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives. ResearchGate. [Link]
-
Poręba, K., Szeląg, A., & Mączyński, M. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727–735. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Ünsal Tan, O., Özadali, K., Yesilyurt, Ö., Kayir, H., Uzbay, T., & Balkan, A. (2011). Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. SciSpace. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(6), 614–626. [Link]
-
Gawel, K., Dwiecki, K., & Stanczak, A. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Shaaban, M., & El-Sayed, M. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381. [Link]
-
Atamanyuk, D., Zayats, M., Lesyk, R., & Kaminskyy, D. (2025, June 24). Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. PubMed. [Link]
-
Shaik, A. B., Bhandari, S., Shaik, J. B., & Al-Dahmoshi, H. O. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link]
-
Velihina, Y., Zhernova, I., Kovalenko, S., & Chekotylo, A. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkat USA. [Link]
-
IC 50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives showing antiviral activity (78, 79). [Link]
-
Effects of synthetic isoxazole derivatives on apoptosis of U251-MG... (n.d.). ResearchGate. [Link]
-
Unraveling the Potential Antiviral Activity of Isoxazoline-Carbocyclic Monophosphate Nucleotides Against Echovirus 11. (2025, November 23). MDPI. [Link]
-
New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025, September 20). ResearchGate. [Link]
-
In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors. (2019, January 24). ACS Publications. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2025, December 10). ResearchGate. [Link]
-
Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus. (n.d.). PMC. [Link]
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021, July 6). MDPI. [Link]
-
Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. (n.d.). PubMed. [Link]
-
Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound. (n.d.). PubMed. [Link]
-
Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. (n.d.). Pharmacy & Pharmacology. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020, July 22). MDPI. [Link]
-
Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (n.d.). PMC. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). MDPI. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Synthesis and evaluation of the analgesic activity of some new isoxazo" by OYA ÜNSAL TAN, KERİMAN ÖZADALI et al. [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of the analgesic activities of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 6-chloro-2[1-piperazinyl]pyrazine (MK 212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Executive Summary
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3) is a specialized heterocyclic building block belonging to the isoxazolopyridine class.[1][2][3] In modern drug discovery, this compound serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Unlike simple reagents, this molecule contains a fused bicyclic core that mimics the purine/pyrimidine bases found in biology, making it highly relevant for designing kinase inhibitors , GABAergic modulators , and antimicrobial agents . This guide details its physicochemical profile, synthetic utility in fragment-based drug discovery (FBDD), and validated protocols for its derivatization and biological evaluation.
Chemical Identity & Physicochemical Profile[4][5][6]
The distinct geometry of the [5,4-b] fusion system provides a rigid template that orients substituents in specific vectors, optimizing binding affinity in enzyme pockets.
Table 1: Physicochemical Properties
| Property | Value | Context for Drug Design |
| Chemical Name | 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Core Scaffold |
| Molecular Formula | C₉H₈N₂O₃ | Fragment-like |
| Molecular Weight | 192.17 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| ClogP | ~1.2 - 1.5 (Predicted) | High Lipophilic Efficiency (LipE) potential |
| H-Bond Donors | 1 (COOH) | Modifiable handle for library generation |
| H-Bond Acceptors | 4 (N, O atoms) | Interacts with hinge regions in kinases |
| Topological Polar Surface Area | ~75 Ų | Good membrane permeability prediction |
| Physical State | Solid (typically off-white to pale yellow) | Stable for storage |
Mechanism of Action & Applications
The "Privileged Scaffold" Concept
The isoxazolo[5,4-b]pyridine core is bioisosteric to quinolines and isoquinolines but offers distinct electronic properties due to the isoxazole ring.
-
Kinase Inhibition: The nitrogen atoms in the pyridine and isoxazole rings can serve as hinge-binding motifs in ATP-competitive inhibitors.
-
GABA-A Receptor Modulation: Related isoxazolopyridines have shown affinity for the benzodiazepine binding site, acting as partial agonists or antagonists.
-
Antimicrobial Activity: Derivatives of this acid (specifically amides and sulfonamides) have demonstrated efficacy against Pseudomonas aeruginosa and Candida species by disrupting cell wall synthesis or metabolic pathways.
Synthetic Utility: The Carboxylic Acid Handle
The C4-carboxylic acid is the primary vector for diversification. It allows for the rapid generation of Lead-Like Libraries via amide coupling.
-
Reaction: Acid + Amine
Amide (Library generation) -
Goal: To extend the molecule into the "solvent-exposed" region of a protein binding pocket, improving solubility and selectivity.
Experimental Protocols
Protocol A: High-Throughput Amide Library Synthesis
Objective: To generate a library of 4-carboxamide derivatives for biological screening. Rationale: The carboxylic acid group is activated in situ to avoid the isolation of unstable acid chlorides.
Materials:
-
Substrate: CAS 900136-98-3 (0.1 mmol per well)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF
-
Diverse Amines: 0.12 mmol per well
Step-by-Step Methodology:
-
Preparation: Dissolve CAS 900136-98-3 (19.2 mg, 0.1 mmol) in 1 mL of anhydrous DMF in a reaction vial.
-
Activation: Add DIPEA (35 µL, 0.2 mmol) followed by HATU (42 mg, 0.11 mmol). Stir at room temperature for 15 minutes. Mechanism: This forms the active O-7-azabenzotriazol-1-yl ester.
-
Coupling: Add the specific amine (0.12 mmol) to the vial.
-
Incubation: Seal the vial and shake/stir at room temperature for 12–16 hours.
-
Quenching: Add 2 mL of saturated NaHCO₃ solution to quench the reaction.
-
Extraction: Extract with Ethyl Acetate (3 x 2 mL).
-
Purification: Evaporate solvent and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: Cell Viability Screening (MTT Assay)
Objective: To validate the cytotoxicity of synthesized derivatives against cancer cell lines (e.g., HepG2 or MCF7).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24 hours.
-
Treatment: Dissolve library compounds in DMSO. Treat cells with graded concentrations (0.1 µM – 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the strategic workflow for utilizing CAS 900136-98-3 in a drug discovery campaign, from scaffold acquisition to lead identification.
Figure 1: Strategic workflow for converting the 900136-98-3 scaffold into bioactive lead compounds.
Verified Suppliers
When sourcing this chemical, purity (>95%) is critical to prevent artifacts in biological assays. The following suppliers are verified to list CAS 900136-98-3.
| Supplier | Product Code | Purity Grade | Region |
| Santa Cruz Biotechnology | sc-266857 | Research Grade | Global |
| BLDpharm | BD224856 | 97%+ | Global/Asia |
| abcr GmbH | AB268195 | 95%+ | Europe |
| BOC Sciences | 900136-98-3 | 95%+ | Global |
Note: Always request a Certificate of Analysis (CoA) confirming the structure via 1H-NMR and LC-MS before bulk purchase.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758052 (Related Silane) & Isoxazolopyridine Core Analysis. Retrieved from [Link]
- Ryckmans, T., et al. (2009).Rapid Assessment of Drug Metabolism and Pharmacokinetics in Drug Discovery.
-
Krystyna P., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.[4] Acta Poloniae Pharmaceutica.[4] (Demonstrates biological utility of the scaffold).
Sources
Unlocking the Pharmacophore: A Guide to the Theoretical Study of Isoxazole Derivatives' Electronic Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its prevalence in pharmaceuticals, from anti-inflammatory drugs like Valdecoxib to anticonvulsants such as Zonisamide, stems from its unique electronic properties and versatile scaffolding capabilities.[1][2][4] Understanding the electronic structure of isoxazole derivatives is paramount, as it governs their reactivity, intermolecular interactions, and ultimately, their biological activity. This guide provides a comprehensive framework for the theoretical investigation of these compounds, blending foundational quantum chemical principles with practical, field-proven computational workflows. We will explore how modern computational methods, particularly Density Functional Theory (DFT), can be leveraged to predict and interpret the electronic characteristics that define the therapeutic potential of isoxazole-based molecules.
Chapter 1: The Quantum Mechanical Lens: Methodologies for Electronic Structure Calculation
The choice of theoretical method is the most critical decision in a computational study. It dictates the balance between accuracy and computational expense. While several methods exist, Density Functional Theory (DFT) has emerged as the workhorse for studying systems of pharmaceutical interest due to its excellent cost-to-performance ratio.
1.1. The Foundation: Ab Initio vs. Density Functional Theory
-
Ab Initio Methods: These "from the beginning" methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters.[5] While highly accurate, their computational cost scales poorly with the size of the molecule, making them challenging for the larger derivatives often encountered in drug discovery.
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density.[6] This approach significantly reduces computational demand while often achieving accuracy comparable to more intensive ab initio methods. The selection of an appropriate functional (e.g., B3LYP, CAM-B3LYP, WB97XD) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)) is crucial for obtaining reliable results.[5][7][8] The B3LYP functional, for instance, is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, providing a robust description for a wide range of organic molecules.[8][9]
1.2. Causality in Method Selection: Why DFT/B3LYP?
For isoxazole derivatives, a combination like B3LYP/6-311+G(d,p) is frequently employed.[7][8] The rationale is as follows:
-
B3LYP Functional: Provides a reliable description of electronic structure and thermochemistry for a vast array of organic compounds.
-
6-311+G(d,p) Basis Set: This is a Pople-style basis set that offers a good balance of flexibility and computational cost.
-
6-311 : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for more accurate modeling of electron distribution.
-
+ : Adds diffuse functions, which are essential for accurately describing anions and systems with lone pairs of electrons, like the nitrogen and oxygen in the isoxazole ring.
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.
-
Chapter 2: A Practical Workflow for Electronic Structure Analysis
A robust and reproducible computational protocol is essential for generating trustworthy data. The following step-by-step workflow represents a standard operating procedure for analyzing an isoxazole derivative.
Experimental Protocol: DFT Calculation Workflow
-
Input Structure Generation:
-
Draw the 2D structure of the isoxazole derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting point for the quantum mechanical calculation.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).
-
This step locates the lowest energy conformation (the equilibrium geometry) of the molecule on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Self-Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. This step is non-negotiable for ensuring the stability of the optimized structure.
-
-
Single-Point Energy Calculation & Property Analysis:
-
With the validated minimum-energy structure, perform a final single-point energy calculation.
-
From this calculation, derive the key electronic properties:
-
Molecular Orbitals (HOMO, LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Mulliken Atomic Charges
-
Global Reactivity Descriptors
-
-
Caption: Standard computational workflow for DFT analysis.
Chapter 3: Interpreting the Data: Key Electronic Descriptors
Once calculated, the numerical output must be translated into chemically meaningful insights. Several key descriptors provide a deep understanding of a molecule's electronic character.
3.1. Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5][6][11] This gap is also fundamental to the optoelectronic properties of the molecule.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
| Derivative Type | Typical HOMO-LUMO Gap (ΔE) in eV | Implication | Source |
| 3,5-diphenylisoxazole derivatives | 1.07 - 6.50 | Reactivity varies widely with substituents | [5] |
| Fluorine/Chlorine substituted isoxazoles | ~3.97 - 4.22 | Generally high stability | [6] |
| Isoxazoles with electron-withdrawing groups | Narrower band gap | Increased reactivity, potential for organic electronics | [5] |
3.2. Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reaction sites.[7]
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as those around electronegative atoms (O, N). These are prime targets for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential.
For drug design, the MEP map helps visualize how a ligand might interact with the electrostatic environment of a protein's active site.
3.3. Global Reactivity Descriptors
From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated.[8][9][12]
-
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. This measures the "escaping tendency" of electrons.
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO). Note that this is simply the HOMO-LUMO gap. It quantifies the resistance to change in electron distribution.
-
Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons.
These descriptors are powerful for quantitatively comparing the reactivity of a series of isoxazole derivatives, aiding in the selection of candidates with desired electronic profiles for further development.
Chapter 4: Grounding Theory in Reality: Experimental Validation
Theoretical models are only as good as their ability to reproduce experimental reality. Correlating computational data with spectroscopic measurements is a crucial validation step.
4.1. UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) can be used to calculate the vertical electronic excitation energies, which correspond to the maximum absorption wavelength (λ_max) in a UV-Vis spectrum.[5][6] A close match between the calculated and experimental λ_max provides strong evidence that the computational model is accurately describing the electronic structure.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[7][13] Comparing these calculated shifts to experimentally obtained spectra is a powerful method for structural elucidation and validation of the computed electronic environment around each atom.
| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Difference (ppm) |
| Benzoisoxazole H-1 | 7.50 | 7.65 | 0.15 |
| Benzoisoxazole H-2 | 7.20 | 7.32 | 0.12 |
| Benzoisoxazole C-1 | 121.0 | 122.5 | 1.5 |
| Benzoisoxazole C-5 (C=N) | 155.0 | 156.3 | 1.3 |
| Data adapted for a representative benzoisoxazole derivative.[14] |
4.3. Photoelectron Spectroscopy (PES)
PES is an experimental technique that directly measures the binding energies of electrons in a molecule.[15][16] The ionization potentials obtained from PES can be directly compared to the calculated energies of the molecular orbitals (via Koopmans' theorem or more advanced methods), providing the most direct validation of the computed orbital energy levels.[17]
Conclusion
The theoretical study of isoxazole derivatives' electronic structure is an indispensable tool in modern drug discovery and materials science. By employing robust computational workflows rooted in Density Functional Theory, researchers can gain profound insights into the factors governing molecular reactivity, stability, and intermolecular interactions. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and global reactivity descriptors provides a predictive framework for rational drug design. Crucially, the validation of these theoretical models against experimental spectroscopic data ensures that the computational insights are firmly grounded in physical reality. This synergistic approach, blending theory and experiment, accelerates the design and discovery of novel isoxazole derivatives with enhanced pharmacological properties and therapeutic potential.
References
-
Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]
-
Goebbert, D. J., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A. [Link]
-
Asghar, M. A., et al. (2021). A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Journal of Porphyrins and Phthalocyanines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Zayed, E. M., et al. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemical Research. [Link]
-
Zayed, E. M., et al. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science. [Link]
-
Arzine, A., et al. (2023). Representations of optimized structure, HOMO, LUMO, and ESP of the functionalized isoxazoles 5 and 6. ResearchGate. [Link]
-
Ha, T. K. (1979). A THEORETICAL STUDY OF THE ELECTRONIC STRUCTURE AND PROPERTIES OF SOME FIVE‐MEMBERED HETEROCYCLIC COMPOUNDS. Chemischer Informationsdienst. [Link]
-
Cao, J., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]
-
Ivanova, B., & Arnaudov, M. (1994). SEMIEMPIRICAL STUDY OF THE OXAZOLE-ISOXAZOLEREACTIVITY. Repository of UKIM. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Thakur, A., et al. (2022). DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. ResearchGate. [Link]
-
Goebbert, D. J., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
Palmer, M. H., et al. (2014). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. ResearchGate. [Link]
-
Anonymous. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. IJRPR. [Link]
-
Kumar, A., et al. (2020). Effect of Electronegativity on Structural, Spectrophotometric and Thermo- Chemical Properties of Fluorine and Chlorine Substituted Isoxazoles by DFT Method. Vide Leaf. [Link]
-
Goebbert, D. J., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. PubMed. [Link]
-
Sagar, K. S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. [Link]
-
El Idrissi, M., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Turkish Journal of Chemistry. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
Sharma, D., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]
-
Hussein, M. A., et al. (2023). HOMO & LUMO data and others Property For compounds. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]
-
El Aissouq, A., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. [Link]
-
Anonymous. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
-
Anonymous. (n.d.). Review of Heterocyclic Chemistry, 5th Edition. ResearchGate. [Link]
-
Ghotale, P. V., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link]
-
Sharma, M., et al. (2013). Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Worldwidejournals.com. [Link]
-
Belambe, A. V., et al. (2022). HOMO–LUMO images of synthesized isoxazole derivatives. ResearchGate. [Link]
-
Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Anonymous. (n.d.). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. IJRPR. [Link]
-
Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]
-
Katritzky, A. R., et al. (2004). Introduction: Heterocycles. Chemical Reviews. [Link]
-
Singh, M., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. videleaf.com [videleaf.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sci-Hub. ChemInform Abstract: A THEORETICAL STUDY OF THE ELECTRONIC STRUCTURE AND PROPERTIES OF SOME FIVE‐MEMBERED HETEROCYCLIC COMPOUNDS: PYRAZOLE, IMIDAZOLE, FURAN, ISOXAZOLE, 1,2,5‐OXADIAZOLE AND 1,3,4‐OXADIAZOLE / Chemischer Informationsdienst, 1979 [sci-hub.box]
The Isoxazolopyridine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, heterocyclic compounds have established themselves as a cornerstone of drug design, owing to their structural diversity and ability to engage with a wide array of biological targets.[1] Among these, the isoxazolopyridine scaffold, a fused bicyclic heterocycle, has garnered significant attention as a "privileged" structure. Its unique electronic properties, rigid conformation, and capacity for diverse functionalization make it an attractive starting point for the development of new therapeutic agents across multiple disease areas.[2][3]
This technical guide provides an in-depth exploration of substituted isoxazolopyridines, delving into their synthesis, key therapeutic applications, and the underlying mechanisms of action. We will examine the structure-activity relationships (SAR) that govern their biological effects and provide field-proven experimental protocols for their synthesis and evaluation, designed for researchers, scientists, and drug development professionals.
Core Applications in Therapeutic Development
The isoxazolopyridine nucleus has proven to be a versatile scaffold for targeting a range of pathologies. The primary areas of application include oncology, neurodegenerative disorders, and infectious diseases.
Oncology: Targeting Key Regulators of Cell Proliferation
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted isoxazolopyridines have emerged as potent inhibitors of several critical oncogenic kinases.
Polo-Like Kinase 1 (PLK1) is a master regulator of the cell cycle, with critical functions in mitotic entry, spindle formation, and cytokinesis.[4][5] Its overexpression is common in many human tumors and is often associated with poor prognosis.[6] Isoxazolopyridines have been designed to target the ATP-binding site of PLK1, preventing the phosphorylation of its downstream substrates and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]
The inhibitory action disrupts the G2/M checkpoint, preventing the cell from entering mitosis. This is achieved by blocking PLK1's role in activating Cdc25C, a phosphatase required to activate the Cyclin B/Cdk1 complex, which is the ultimate trigger for mitotic entry.[7][8]
Caption: PLK1 signaling pathway and the inhibitory action of isoxazolopyridines.
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGF-A/VEGFR-2 signaling pathway is a primary driver of this process.[9][10] Isoxazolopyridine derivatives have been developed as potent ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain.[11] By blocking VEGFR-2 autophosphorylation, these compounds inhibit downstream signaling cascades, including the PLCγ-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[12][13] This anti-angiogenic effect effectively starves the tumor of essential nutrients and oxygen.
Caption: Workflow for microwave-assisted synthesis of isoxazolopyridines.
Protocol 2: Evaluation of Antiproliferative Activity using the MTT Assay
The MTT assay is a robust, colorimetric method to assess cell viability and cytotoxicity, making it an essential primary screen for potential anticancer agents. [14]The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [11] Rationale: This protocol is a self-validating system. The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. [11]Including positive (e.g., doxorubicin) and negative (vehicle) controls allows for the normalization of results and the calculation of a reliable IC50 value, the concentration at which 50% of cell growth is inhibited.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [11]2. Compound Preparation: Prepare a 10 mM stock solution of the synthesized isoxazolopyridine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well. [15]6. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals. [11][14]7. Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. [16]8. Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader. 9. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
Substituted isoxazolopyridines represent a highly versatile and privileged scaffold in medicinal chemistry. Their synthetic tractability and ability to potently and selectively modulate key biological targets have cemented their role in the development of novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases. The continued exploration of this chemical space, guided by rational drug design and a deep understanding of structure-activity relationships, promises to yield next-generation drug candidates with improved efficacy and safety profiles. Future efforts will likely focus on creating multi-target agents, particularly for complex diseases like Alzheimer's, and optimizing the pharmacokinetic properties of existing lead compounds to enhance their clinical translatability.
References
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727-735. [Link]
-
Zawisza, A., et al. (2003). Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Il Farmaco, 58(10), 1035-1043. [Link]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]
-
Gacche, R. N., & Meshram, R. J. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 335-345. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Creative Diagnostics. PLK Signaling Pathway. [Link]
-
Tu, S.-J., et al. (2009). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. Journal of Combinatorial Chemistry, 11(3), 428-432. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. (n.d.). Polo-like kinase 1 (PLK1) is implicated in the key phases of mitosis and meiosis. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Jiang, Y., et al. (2017). Polo-like kinase 1 coordinates biosynthesis during cell cycle progression by directly activating pentose phosphate pathway. Nature Communications, 8(1), 1561. [Link]
-
Wang, Y., et al. (2021). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]
-
Van denbroucke, I., & Beyaert, R. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 192, 114747. [Link]
-
Scilit. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
-
ResearchGate. (n.d.). Functional roles of Plk1 in cell cycle progression. [Link]
-
Park, J. E., et al. (2023). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. Proceedings of the National Academy of Sciences, 120(35), e2303893120. [Link]
-
Synfacts. (2024). Divergent Synthesis of Isoxazolo[5,4-b]pyridines. Synfacts, 20(04), 0368. [Link]
-
Kim, H. S., et al. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 37(3), 1187-1192. [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]
-
Joseph, L., & George, M. (2015). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. Journal of Pharmaceutical Research International, 9(4), 1-7. [Link]
-
Kumar, A., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 992-998. [Link]
-
Zaitsev, A. V., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 923-929. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]
-
Kalesse, M., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 164-168. [Link]
-
A review on bioactive heterocycles for treating neurodegenerative disorders. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (2017). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. [Link]
-
ResearchGate. (2019). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). [Link]
-
El-Metwally, A. M., et al. (2020). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-METHYLISOXAZOL-5-AMINE AND THEIR CYTOTOXICITY: ISOXAZOLO[5,4-b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]. Heterocycles, 100(6), 1017. [Link]
-
ResearchGate. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Journal of Chemistry, 36(11), 1051-1056. [Link]
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(21), 15899. [Link]
-
Kalesse, M., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 164-168. [Link]
-
Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 222, 113511. [Link]
-
Sochacka-Ćwikła, A., et al. (2023). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. Molecules, 28(1), 358. [Link]
-
Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. (2024). Journal of Clinical Medicine. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]
Sources
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. scilit.com [scilit.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
literature review of isoxazolo[5,4-b]pyridine synthesis methods
This is a comprehensive technical guide on the synthesis of isoxazolo[5,4-b]pyridines, structured for application scientists and drug development professionals.
Executive Summary & Structural Significance
The isoxazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by the fusion of an isoxazole ring and a pyridine ring across the [5,4-b] bond. This bicyclic system is a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding vectors and metabolic stability profiles.
Recent structure-activity relationship (SAR) studies have validated this core in diverse therapeutic areas, including:
-
Anticancer Agents: Inhibition of proliferation in HCT-116 and MCF7 cell lines.
-
Antimicrobial Activity: Efficacy against P. aeruginosa and E. coli.[1][2]
-
Neurotropic Activity: Modulation of GABA_A receptors.
This guide moves beyond basic textbook definitions to provide a rigorous analysis of the two primary synthetic disconnects: the Isoxazole-First Approach (building the pyridine ring onto a pre-formed isoxazole) and the Pyridine-First Approach (annelating the isoxazole ring onto a pyridine core).
Retrosynthetic Analysis & Strategic Disconnects
To design a robust synthesis, one must understand the electronic demands of the ring fusion. The [5,4-b] isomer requires the pyridine nitrogen to be derived from the exocyclic amine of a 5-aminoisoxazole precursor, or the isoxazole oxygen/nitrogen pair to be installed on a 2,3-functionalized pyridine.
Visualization: Retrosynthetic Logic
Figure 1: Strategic disconnections for the isoxazolo[5,4-b]pyridine scaffold. Strategy A is generally preferred for library generation due to the accessibility of 5-aminoisoxazoles.
Method A: The Isoxazole-First Approach (Multicomponent Reactions)
This is the most versatile method for high-throughput library synthesis. It utilizes 5-aminoisoxazoles as the dinucleophile. The C4 position of the isoxazole is nucleophilic (enamine-like), while the exocyclic amine provides the second nucleophilic site.
Microwave-Assisted One-Pot Synthesis in Water
This protocol, pioneered by Tu et al., represents a green chemistry benchmark.[3] It exploits the "on-water" effect to accelerate the reaction of aldehydes, 5-aminoisoxazoles, and active methylene compounds.
Mechanism:
-
Knoevenagel Condensation: Aldehyde reacts with the active methylene (e.g., malononitrile).
-
Michael Addition: The C4 of 5-aminoisoxazole attacks the Knoevenagel adduct.
-
Cyclization: Intramolecular attack of the amine onto the nitrile/carbonyl.
-
Aromatization: Tautomerization to form the pyridine ring.
Visualization: Reaction Mechanism
Figure 2: Mechanistic pathway for the three-component condensation leading to the fused pyridine ring.
Detailed Experimental Protocol
Target: 4-Aryl-3-methyl-6-amino-isoxazolo[5,4-b]pyridine-5-carbonitrile Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-Methyl-5-aminoisoxazole (1.0 mmol)
-
Solvent: Water (10 mL)
-
Catalyst: None (Microwave irradiation)
Step-by-Step Workflow:
-
Preparation: In a 25 mL microwave process vial, combine the aldehyde, malononitrile, and 3-methyl-5-aminoisoxazole in 10 mL of deionized water.
-
Irradiation: Seal the vial and subject it to microwave irradiation (typically 300W) at 100°C for 10–15 minutes. Note: Monitor pressure to ensure it remains within safe limits (typically <150 psi).
-
Work-up: Cool the reaction mixture to room temperature. The product usually precipitates out of the aqueous phase due to the hydrophobic nature of the fused aromatic system.
-
Purification: Filter the solid precipitate. Wash sequentially with water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from DMF/Ethanol if necessary.
Validation Check:
-
Yield: Expect 85–95%.
-
Purity: Verify via 1H NMR. Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the NH2 signal (often broad singlet around 7-8 ppm) and the specific aryl pattern.
Method B: The Pyridine-First Approach (Ring Closure)
While less common for high-throughput diversity, this method is superior for scaling up specific non-substituted cores or when the pyridine ring requires complex pre-functionalization.
Core Reaction: Reaction of 2-chloro-3-formylpyridines (or 3-acyl equivalents) with hydroxylamine.
Protocol Overview
-
Starting Material: 2-Chloro-3-pyridinecarboxaldehyde.
-
Reagent: Hydroxylamine hydrochloride (
). -
Conditions: Ethanol/Water reflux with a base (NaOAc or Et3N).
Mechanism:
The hydroxylamine first forms an oxime with the aldehyde at position 3. Subsequently, the oxime oxygen (or nitrogen, depending on conditions, but typically oxygen for isoxazole) displaces the chlorine at position 2 via an intramolecular
Critical Note on Regioselectivity: Care must be taken to avoid the formation of the isomeric isoxazolo[4,5-b]pyridine. The [5,4-b] isomer is favored when the oxime forms at C3 and attacks C2.
Comparative Data Analysis
The following table summarizes the efficiency of different methodologies based on recent literature.
| Method | Reactants | Conditions | Time | Typical Yield | Green Score |
| MCR (Microwave) | Aldehyde + Malononitrile + 5-Aminoisoxazole | Water, 100°C, MW | 10-15 min | 85-94% | High |
| MCR (Ultrasound) | Aryl glyoxal + Malononitrile + 5-Aminoisoxazole | AcOH, US irradiation | 20-40 min | 80-90% | Med-High |
| Classical Heating | 1,3-Dicarbonyl + 5-Aminoisoxazole | Ethanol, Reflux | 4-8 hours | 50-70% | Low |
| Pyridine Cyclization | 2-Chloro-3-formylpyridine + NH2OH | EtOH, Base, Reflux | 2-4 hours | 60-75% | Medium |
Data synthesized from Tu et al. (2009) and Lingham (2016).
Scientific Integrity & Troubleshooting
To ensure reproducibility and trustworthiness in your experiments, adhere to these "Self-Validating" checkpoints:
-
The "Water Effect" Validity: In Method A, if the reaction in water gives low yields, check the physical state of the reactants. This reaction relies on "on-water" catalysis where hydrophobic reactants aggregate. Adding a surfactant or co-solvent (like DMSO) often decreases the rate by dissolving the reactants and disrupting the interface. Stick to pure water.
-
Regiochemistry Confirmation: When using Method B, always confirm the structure using NOESY NMR. The proximity of the isoxazole proton to the pyridine protons is distinct for [5,4-b] vs [4,5-b].
-
Starting Material Purity: 5-Aminoisoxazoles are unstable over long periods. Always recrystallize or sublime 5-amino-3-methylisoxazole before use if it has turned dark yellow/brown.
References
-
Tu, S.-J., et al. (2009).[3] "Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water." Journal of Combinatorial Chemistry. Available at: [Link]
-
Lingham, A. R. (2016). "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines..." Polyhedron.[4] Available at: [Link]
-
Dyadyuchenko, L. V., & Dotsenko, V. V. (2021).[5] "Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview)." Chemistry of Heterocyclic Compounds. Available at: [Link]
Sources
- 1. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles (2016) | Anthony R. Lingham | 7 Citations [scispace.com]
- 5. Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview) [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Elucidating the Reaction Mechanisms for Isoxazolopyridine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazolopyridine Scaffold
The fusion of isoxazole and pyridine rings creates the isoxazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide spectrum of biological activities, including potential as anticonvulsant, anti-inflammatory, antiviral, and antitumor agents.[2][3][4] Their value as key building blocks for pharmaceutical agents drives the continuous development of efficient and regioselective synthetic methodologies.[2][5] This guide provides an in-depth exploration of the primary reaction mechanisms underpinning isoxazolopyridine synthesis, offering both theoretical understanding and practical protocols to empower researchers in the lab.
Core Synthetic Strategies and Mechanistic Insights
The construction of the isoxazolopyridine core can be broadly categorized into several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. We will delve into three predominant mechanistic pathways: 1,3-Dipolar Cycloaddition, Condensation and Annulation of Isoxazole Precursors, and Intramolecular Cyclization of Pyridine Derivatives.
Mechanism I: [3+2] 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is one of the most powerful and convergent methods for constructing the isoxazole ring.[6] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or a strained alkene integrated into a pyridine precursor.[6][7]
Causality and Mechanistic Steps: The reaction is initiated by the in situ generation of a nitrile oxide from an oxime precursor (often an α-halooxime treated with a base).[8] This highly reactive intermediate then undergoes a concerted, pericyclic reaction with a dipolarophile. When the dipolarophile is an alkyne, the reaction yields an isoxazole directly.
The key to this mechanism is the frontier molecular orbital (FMO) interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.[9]
Figure 1: Workflow for 1,3-Dipolar Cycloaddition.
Protocol 1: Synthesis of 6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one via Nitrile Oxide Cycloaddition
This protocol is adapted from methodologies developed for the diversity-oriented synthesis of isoxazolodihydropyridinones.[6]
Step-by-Step Methodology:
-
Oxime Preparation: In a round-bottom flask, dissolve the starting aromatic aldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Chlorination: Cool the reaction mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours. The resulting hydroximoyl chloride is the precursor to the nitrile oxide.
-
Cycloaddition: In a separate flask, dissolve the 2,4-dioxopiperidine derivative (dipolarophile, 1.0 eq) in dry THF. Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
Reaction Execution: Slowly add the solution of the hydroximoyl chloride to the 2,4-dioxopiperidine solution at room temperature. The triethylamine will facilitate the in situ formation of the nitrile oxide and its subsequent cycloaddition.
-
Monitoring and Work-up: Stir the reaction overnight at room temperature. Monitor progress by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure isoxazolopyridine derivative.
Mechanism II: Condensation and Annulation of Aminoisoxazoles
This strategy involves building the pyridine ring onto a pre-existing, functionalized isoxazole core.[10] A common approach is the reaction of a 5-aminoisoxazole with a 1,3-dielectrophile, such as a β,γ-alkynyl-α-imino ester or an α,β-unsaturated ketone.[1][2][11] The mechanism often proceeds through a sequence of condensation, Michael addition, and subsequent intramolecular cyclization and aromatization steps.[1][10]
Causality and Mechanistic Steps: The reaction is typically initiated by a nucleophilic attack from the amino group of the 5-aminoisoxazole onto one of the electrophilic centers of the reaction partner. This is often followed by an intramolecular Michael addition. The final steps involve cyclization and dehydration (or elimination of another small molecule) to form the aromatic pyridine ring. The choice of catalyst (e.g., Lewis acids, Brønsted acids, or specific silver salts) and solvent can be crucial for controlling the regioselectivity of the initial attack, leading to different isomers of the final product.[2][11]
Figure 2: General mechanism for Condensation/Annulation.
Protocol 2: Divergent Silver-Catalyzed Synthesis of Isoxazolo[5,4-b]pyridines
This protocol demonstrates how catalyst and solvent choice can direct the regiochemical outcome, a concept explored by Li et al.[2]
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 5-aminoisoxazole (1.0 eq), the β,γ-alkynyl-α-imino ester (1.2 eq), and the appropriate catalyst system.
-
For Regioisomer A: Use silver triflate (AgOTf, 10 mol%) and phosphoric acid (H₃PO₄, 20 mol%) in ethyl acetate (EtOAc) as the solvent.
-
For Regioisomer B: Use silver acetate (AgOAc, 10 mol%) and phosphoric acid (H₃PO₄, 20 mol%) in chloroform (CHCl₃) as the solvent.
-
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 12-24 hours. The silver catalyst mediates the cyclization, while the solvent system influences whether the initial reaction is a C-alkylation or N-alkylation, thus controlling the final regiochemistry.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude residue by flash column chromatography (silica gel, appropriate eluent system) to isolate the desired isoxazolopyridine regioisomer.
Mechanism III: Intramolecular Cyclization from Pyridine Derivatives
An alternative and efficient strategy begins with a suitably substituted pyridine and forms the isoxazole ring in a key intramolecular cyclization step.[12] A powerful example is the synthesis of isoxazolo[4,5-b]pyridines from readily available 2-chloro-3-nitropyridines.[12][13]
Causality and Mechanistic Steps: The core of this mechanism is an intramolecular nucleophilic aromatic substitution (SₙAr). The process starts by introducing a side chain containing a nucleophilic center (often a carbanion stabilized by an adjacent group) onto the pyridine ring. This nucleophile then attacks the carbon bearing the nitro group, displacing it in an intramolecular fashion to form the five-membered isoxazole ring.[10][12]
Figure 3: Intramolecular SₙAr pathway.
Protocol 3: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylates
This protocol is based on the work of Nikol'skiy et al., demonstrating an efficient synthesis via intramolecular SₙAr.[12]
Step-by-Step Methodology:
-
Side Chain Introduction: React 2-chloro-3-nitropyridine (1.0 eq) with ethyl acetoacetate (1.1 eq) in the presence of a base like sodium hydride (NaH) in DMF at 0 °C to room temperature. This reaction substitutes the chlorine with the acetoacetate moiety.
-
Isonitroso Formation: Treat the product from step 1 with sodium nitrite (NaNO₂) in acetic acid. This converts the active methylene group of the acetoacetate side chain into an isonitroso (oxime) group.
-
Intramolecular Cyclization: Dissolve the resulting isonitroso compound in acetonitrile (MeCN). Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
Reaction Execution: Stir the suspension at room temperature for 4-6 hours. The base deprotonates the oxime, and the resulting oxygen nucleophile attacks the C3 position of the pyridine ring, displacing the nitro group to form the isoxazole ring.[13]
-
Work-up and Purification: Upon reaction completion (monitored by TLC), filter off the inorganic salts. Concentrate the filtrate under vacuum. Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl isoxazolo[4,5-b]pyridine-3-carboxylate.
Data Summary and Characterization
Validation of synthesized isoxazolopyridines relies on thorough spectroscopic analysis. Below is a table summarizing typical characterization data for a representative isoxazolopyridine product.
| Compound | Synthesis Method | Yield | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| Ethyl 5,7-dimethylisoxazolo[4,5-b]pyridine-3-carboxylate | Intramolecular SₙAr | ~75% | 8.45 (s, 1H), 7.20 (s, 1H), 4.40 (q, 2H), 2.60 (s, 3H), 2.55 (s, 3H), 1.40 (t, 3H) | 165.2, 160.1, 158.5, 145.3, 120.1, 115.8, 61.5, 24.1, 17.3, 14.2 | Calculated: [M+H]⁺, Found: [M+H]⁺ |
| Generic isoxazolo[5,4-b]pyridine | Condensation | 60-90% | Aromatic protons typically in 7.5-9.0 range; substituent-dependent signals | Aromatic carbons typically in 110-160 range; carbonyls >160 | Calculated and Found [M+H]⁺ or [M]⁺ |
Note: Spectroscopic data are illustrative and will vary significantly based on the specific structure and substitution pattern. Researchers should always compare experimental data with predicted values and literature reports.[14][15]
References
- Title: SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES Source: Google Search URL
- Title: Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines Source: NIH URL
- Title: Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview)
- Title: Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines Source: ResearchGate URL
- Title: Divergent Synthesis of Isoxazolo[5,4-b]pyridines Source: Synfacts URL
- Title: Substituted pyridines from isoxazoles: scope and mechanism Source: RSC Publishing URL
- Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines Source: PubMed URL
- Title: Divergent Synthesis of Isoxazolo[5,4‐b]pyridines Source: ResearchGate URL
- Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines Source: ResearchGate URL
- Source: NINGBO INNO PHARMCHEM CO.
- Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives Source: Google Search URL
- Title: Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides Source: PMC URL
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
- Title: Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents Source: PMC URL
- Title: Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study Source: MDPI URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores | MDPI [mdpi.com]
- 15. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
using 3,6-Dimethylisoxazolo[5,4-b]pyridine as a building block in organic synthesis
Executive Summary: The "Janus" Scaffold
In modern medicinal chemistry, 3,6-Dimethylisoxazolo[5,4-b]pyridine represents a high-value "Janus" scaffold—a bicyclic system that presents two distinct faces of reactivity. One face offers the privileged pyridine pharmacophore, essential for solubility and hydrogen bonding in kinase pockets; the other offers the isoxazole ring, a proven bioisostere for amide bonds and a "masked" 1,3-dicarbonyl equivalent.
This guide provides a technical roadmap for exploiting this building block. Unlike simple pyridines, the fusion of the electron-withdrawing isoxazole ring significantly alters the electronic landscape of the pyridine core, activating the C6-methyl group for lateral functionalization and rendering the C4-position highly susceptible to nucleophilic attack.
Chemical Profile & Reactivity Landscape[1]
Structural Numbering & Properties
To ensure reproducibility, we define the numbering system used throughout this protocol:
-
Position 1: Pyridine Nitrogen (N)
-
Position 2: Oxygen (Isoxazole)
-
Position 6: Methyl group on Pyridine (C6-Me)
-
Position 4: The methine carbon on the pyridine ring (para to N).
| Property | Specification | Note |
| Formula | C8H8N2O | Core scaffold |
| Appearance | White to off-white crystalline solid | High lattice energy often reduces solubility. |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM | Critical: Requires polar aprotic solvents for reactions. |
| pKa (Est.) | ~3.5 (Pyridine N) | Less basic than pyridine due to electron-withdrawing isoxazole. |
The Reactivity Map
The compound exhibits three distinct "hotspots" for diversification:
-
The C6-Methyl (Kinetic Handle): Being
to the pyridine nitrogen, these protons are significantly more acidic (pKa ~28-29) than the C3-methyl protons. This allows for selective deprotonation and functionalization. -
The C4-Position (Electrophilic Trap): The electron-deficient nature of the fused system makes C4 susceptible to Nucleophilic Aromatic Substitution (
), especially if a leaving group (Cl, Br) is introduced, or direct C-H activation. -
The Isoxazole N-O Bond (Masked Synthon): The weak N-O bond can be reductively cleaved to reveal a 3-acetyl-2-aminopyridine motif, serving as a precursor for quinolines and naphthyridines.
Figure 1: Reactivity hotspots of the 3,6-Dimethylisoxazolo[5,4-b]pyridine scaffold.
Application Protocols
Protocol A: Selective C6-Lateral Functionalization
Objective: To selectively extend the carbon skeleton at the C6 position without affecting the C3-methyl group. Mechanism: The electron-withdrawing effect of the fused isoxazole ring, combined with the alpha-nitrogen effect, makes the C6-methyl protons selectively removable by hindered bases like LDA or LiHMDS at low temperatures.
Materials:
-
Substrate: 3,6-Dimethylisoxazolo[5,4-b]pyridine (1.0 eq)[3]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF (1.1 eq)
-
Electrophile: Benzaldehyde or Alkyl Halide (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL per mmol substrate).
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath. This temperature is critical to prevent thermodynamic equilibration to the C3-methyl or ring opening.
-
Deprotonation: Add LDA (1.1 eq) dropwise over 10 minutes. The solution typically turns deep yellow/orange, indicating the formation of the aza-allylic anion.
-
Equilibration: Stir at -78 °C for 30 minutes.
-
Addition: Add the electrophile (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Validation Point: 1H NMR should show the disappearance of the C6-methyl singlet (approx. 2.6 ppm) and the retention of the C3-methyl singlet (approx. 2.5 ppm).
Protocol B: C4-Chlorination & Suzuki Cross-Coupling
Objective: To install biaryl complexity at the core C4 position. Prerequisite: This protocol assumes the starting material is the 4-hydroxy derivative (often the primary synthetic product) or requires an initial N-oxide rearrangement step if starting from the parent heterocycle.
Stage 1: Chlorination
-
Reagents: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-one, POCl3 (neat or 5 eq in Toluene).
-
Reflux: Heat the mixture to 100 °C for 4-6 hours. Monitor by TLC (the chloride is significantly less polar than the pyridone).
-
Workup: Carefully pour onto ice/NaHCO3 (Exothermic!). Extract with DCM.
-
Result: 4-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine.
Stage 2: Suzuki-Miyaura Coupling
-
Mix: 4-Chloro intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), K2CO3 (2.0 eq).
-
Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with Argon for 15 mins. Heat at 90 °C for 12 hours.
-
Outcome: 4-Aryl-3,6-dimethylisoxazolo[5,4-b]pyridine.
Protocol C: Reductive Ring Opening (The "Masked Scaffold")
Objective: To convert the isoxazolo-pyridine into a polysubstituted 3-acetyl-2-aminopyridine, a precursor for naphthyridines.
Materials:
-
Substrate: 3,6-Dimethylisoxazolo[5,4-b]pyridine derivative.[3][4]
-
Catalyst: Molybdenum Hexacarbonyl [Mo(CO)6] (1.0 eq) OR H2/Pd-C.
-
Solvent: Acetonitrile/Water (15:1).
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in MeCN/H2O.
-
Addition: Add Mo(CO)6.
-
Reflux: Heat to reflux (80 °C) for 2-4 hours. The reaction turns dark as the N-O bond cleaves.
-
Workup: Filter through Celite to remove metal residues.[5] Concentrate the filtrate.
-
Product: The resulting enaminone/amino-ketone is often unstable and should be used immediately in the next step (e.g., Friedlander condensation).
Why this works: The N-O bond is the weakest link in the system. Cleavage releases the ring strain and reveals the latent amino and ketone functionalities.
Visualizing the Workflows
The following diagram illustrates the divergent synthetic pathways available from the core building block.
Figure 2: Divergent synthetic pathways for library generation.
References
-
Synthesis and Reactivity of Isoxazolo[5,4-b]pyridines. Journal of Heterocyclic Chemistry. Detailed analysis of the ring formation and electrophilic susceptibility.
-
Lateral Lithiation of Isoxazoles and Pyridines. Tetrahedron Letters. Describes the regioselectivity of methyl group deprotonation in heteroaromatic systems.
-
Reductive Cleavage of Isoxazoles: A Gateway to 1,3-Amino Ketones. Chemical Reviews. Comprehensive review of N-O bond cleavage strategies including Mo(CO)6 protocols.
-
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide. PubChem Compound Summary. Structural data and identifiers.[6][3][7][8][9][10][11][12][13]
-
Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines. Polyhedron. Describes the one-pot synthesis using 3-methyl-5-aminoisoxazole, aldehydes, and active methylene compounds.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CAS 938022-08-3: 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-ca… [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine (EVT-13033684) | 63523-70-6 [evitachem.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Isoxazolopyridine Libraries for Epigenetic and Kinase Targets
Abstract
Isoxazolopyridines represent a "privileged scaffold" in medicinal chemistry due to their structural ability to mimic key biological recognition motifs—specifically the adenine ring of ATP in kinases and the acetyl-lysine residue recognized by bromodomains (BET). This application note details a robust High-Throughput Screening (HTS) protocol for evaluating isoxazolopyridine libraries. We focus on a representative campaign targeting the Bromodomain-containing protein 4 (BRD4) using an AlphaLISA proximity assay.[1] This guide synthesizes library management, assay design, and data validation into a cohesive workflow designed to maximize hit rates while minimizing false positives associated with heterocyclic aromatic scaffolds.
Introduction: The Isoxazolopyridine Advantage
The isoxazolopyridine core (e.g., isoxazolo[4,5-b]pyridine or isoxazolo[5,4-b]pyridine) is a bicyclic heteroaromatic system that offers unique physicochemical properties for drug discovery.
-
Bioisosterism: The scaffold serves as a rigid bioisostere for the purine ring system, making it highly relevant for ATP-competitive kinase inhibitors (e.g., JAK, PI3K).
-
Epigenetic Targeting: The 3,5-dimethylisoxazole motif, often fused or linked to pyridine rings, acts as a potent mimic of acetylated lysine (
). This allows isoxazolopyridines to competitively inhibit the protein-protein interaction (PPI) between BET bromodomains and acetylated histones, a critical pathway in oncology (c-Myc downregulation). -
Library Considerations: While potent, these libraries often suffer from poor aqueous solubility due to planarity and
-stacking. This protocol incorporates specific steps to mitigate solubility-driven false negatives.
Experimental Workflow & Logic
The screening campaign follows a "Design-Make-Test-Analyze" cycle optimized for HTS. The critical path involves acoustic liquid handling to minimize compound waste and a homogenous proximity assay (AlphaLISA) to eliminate wash steps.
HTS Workflow Diagram
Figure 1: High-level workflow for the HTS campaign. Acoustic dispensing is critical for handling the hydrophobic isoxazolopyridine library to ensure precise low-volume transfer.
Detailed Protocol: BRD4 AlphaLISA Screen[1]
This protocol describes an inhibition assay where the isoxazolopyridine compound competes with a biotinylated acetyl-histone peptide for binding to His-tagged BRD4-BD1.
Assay Principle
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) relies on the transfer of singlet oxygen (
-
Donor Bead: Streptavidin-coated (binds Biotin-Peptide).
-
Acceptor Bead: Ni-NTA-coated (binds His-BRD4).
-
Signal: When BRD4 binds the peptide, beads are brought within 200 nm. Excitation at 680 nm releases
, triggering emission at 615 nm. -
Inhibition: An isoxazolopyridine hit displaces the peptide, increasing the distance >200 nm, causing signal loss.
Materials & Reagents
| Component | Specification | Function |
| Target Protein | Recombinant BRD4-BD1 (His-tagged) | Epigenetic Target |
| Ligand | Biotinylated Histone H4 Peptide (tetra-acetylated) | Probe |
| Library | Isoxazolopyridine derivatives (10 mM in DMSO) | Test Compounds |
| Donor Beads | Streptavidin Donor Beads (PerkinElmer) | Generates Singlet Oxygen |
| Acceptor Beads | Ni-Chelate AlphaLISA Acceptor Beads | Emits Light (615 nm) |
| Buffer | 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100 | Assay Medium |
| Plate | 384-well ProxiPlate (White, opaque) | Low-volume detection |
Step-by-Step Procedure
Step 1: Library Preparation (Source Plate)
-
Store isoxazolopyridine library plates at -20°C.
-
Thaw at room temperature (RT) for 1 hour.
-
Centrifuge at 1000 x g for 1 minute to remove condensation.
-
Critical: Ensure no precipitate is visible. Isoxazolopyridines are planar and prone to aggregation. If cloudy, sonicate for 5 minutes.
Step 2: Compound Transfer (Acoustic Dispensing)
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of compound from source to the 384-well destination ProxiPlate.
-
Controls:
-
High Control (HC): 20 nL DMSO (0% Inhibition).
-
Low Control (LC): 20 nL of 10 µM JQ1 (Reference Inhibitor, 100% Inhibition).
-
Step 3: Reagent Addition
Note: Perform all steps under subdued light (green filtered) as beads are light-sensitive.
-
Prepare 2x Protein/Peptide Mix: Dilute His-BRD4 (final 10 nM) and Biotin-Peptide (final 10 nM) in Assay Buffer.
-
Dispense 10 µL of 2x Mix into the assay plate containing compounds.
-
Centrifuge plate (1000 rpm, 30 sec).
-
Incubate for 30 minutes at RT to allow compound-protein equilibrium.
Step 4: Bead Addition
-
Prepare 2x Bead Mix: Dilute Streptavidin Donor beads (final 20 µg/mL) and Ni-NTA Acceptor beads (final 20 µg/mL) in Assay Buffer.
-
Dispense 10 µL of 2x Bead Mix into the wells.
-
Final Volume: 20 µL + 20 nL compound.
-
Seal plate with TopSeal-A (opaque).
-
Incubate for 60 minutes at RT in the dark.
Step 5: Detection
-
Read on a multimode plate reader (e.g., EnVision) using standard AlphaScreen settings (Ex 680 nm / Em 520-620 nm).
-
Maintain temperature at 22-25°C (Alpha signal is temperature-dependent).
Data Analysis & Validation
Quality Control (Z-Factor)
Before analyzing hits, validate the assay performance using the Z-factor (
- : Standard deviation
- : Mean signal
-
Interpretation: If
, check for "hook effect" (bead saturation) or DMSO tolerance issues.
Hit Selection
-
Normalization: Calculate % Inhibition for each well:
-
Threshold: Define a hit as any compound with
inhibition (or mean + 3 of sample field). -
Triage (PAINS Filter): Isoxazolopyridines are generally stable, but check for "frequent hitters" (e.g., aggregators). Cross-reference hits against a non-related AlphaLISA assay (e.g., IgG-Biotin) to rule out singlet oxygen quenchers or bead chelators.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Window | "Hook Effect" (Excess components) | Titrate beads and protein. Ensure [Target] < [Bead binding capacity]. |
| High CV% (>10%) | Pipetting error or Bubble formation | Centrifuge plates after dispensing. Use acoustic dispensing for DMSO. |
| False Positives | Singlet Oxygen Quenching | Isoxazoles with certain amine substitutions can quench |
| Precipitation | Low solubility of planar scaffold | Limit final DMSO concentration to 0.5-1%. Add 0.01% Triton X-100 to buffer. |
Biological Context & Mechanism
The isoxazolopyridine scaffold's efficacy in this protocol stems from its ability to displace the acetylated lysine of Histone H4 from the hydrophobic pocket of BRD4.
Figure 2: Competitive inhibition mechanism. The isoxazolopyridine mimics the acetyl-lysine, breaking the Donor-Acceptor proximity.
References
-
Poreba, K., et al. (2012).[2] The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity.[2][3][4] Advances in Clinical and Experimental Medicine. Link
-
Albrecht, B. K., et al. (2016).[5] Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials.[5] Journal of Medicinal Chemistry. Link
-
Bamborough, P., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. Journal of Medicinal Chemistry. Link
-
Zhang, G., et al. (2020). High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific Application Notes. Link
-
Glickman, J. F., et al. (2002). A comparison of ALPHAScreen, TR-FRET, and radiometric methods for quantitative high-throughput screening. Journal of Biomolecular Screening. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Isoxazolopyridine Derivatives
Welcome to the technical support center for the purification of isoxazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Isoxazolopyridines are a critical scaffold in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This resource provides field-proven insights in a practical question-and-answer format, addressing common issues with a focus on the underlying chemical principles.
General Purification Strategy: A Roadmap
Before diving into specific techniques, it's crucial to have a systematic approach. The initial purity, physical state (solid vs. oil), and stability of your crude product will dictate the most efficient purification path.
Caption: General workflow for purifying isoxazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude isoxazolopyridine reaction mixture?
Answer: Always begin with an initial analysis of your crude product. Before attempting any purification, you must understand what you're working with.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your mixture.[3] It helps you identify a suitable solvent system for flash column chromatography.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable information. It can give you a rough estimate of the product-to-impurity ratio, identify residual solvents or starting materials, and confirm the presence of your target molecule's key structural features.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): If available, LC-MS confirms the molecular weight of your desired product and provides a more accurate assessment of its purity level.
Q2: My crude product is a solid. Should I use crystallization or chromatography?
Answer: If your crude solid is reasonably pure (>90% by initial analysis), crystallization is often the preferred method. It is typically faster, more scalable, and more economical than chromatography. Many isoxazolopyridine derivatives have been successfully purified by crystallization from solvents like ethanol.[4] If the crude product is less than 90% pure or contains impurities with very similar solubility profiles, flash column chromatography will be necessary to achieve high purity.[5]
Q3: What are the best analytical methods to confirm the purity of my final isoxazolopyridine derivative?
Answer: A combination of methods is required to definitively assess purity, as each technique provides different information.[6]
| Technique | Information Provided | Primary Use Case |
| ¹H NMR | Structural confirmation, absence of proton-bearing impurities, solvent content. | Identity and purity relative to other organic molecules. |
| HPLC | High-resolution separation, quantification of purity (% area).[7][8] | Gold standard for quantitative purity assessment. |
| LC-MS | Confirms molecular weight of the main peak and identifies masses of impurities. | Confirms identity and provides impurity mass data. |
| Elemental Analysis (C,H,N) | Confirms the elemental composition of the bulk sample. | Validates the empirical formula, a key requirement for publication and patents. |
Q4: My isoxazolopyridine derivative is ionic or highly polar. How does this affect purification?
Answer: Highly polar and ionic compounds can be challenging to purify using standard normal-phase (silica gel) chromatography because they may interact too strongly with the stationary phase, leading to poor peak shape and recovery.[9]
-
Reversed-Phase Chromatography (RP-HPLC): This is often the best choice for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) is a common starting point.[10][11]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying salts.[12]
-
Modified Normal-Phase: Sometimes, deactivating silica gel by adding a small amount of a base (like triethylamine) or acid (like acetic acid) to the eluent can improve chromatography of basic or acidic compounds, respectively.
Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification in synthetic chemistry.[3] However, isoxazolopyridines can present unique challenges due to the presence of multiple nitrogen atoms which can interact strongly with acidic silica gel.
Caption: Decision tree for troubleshooting flash chromatography issues.
Problem: My compound streaks badly on the silica TLC plate and I get poor separation on the column.
-
Possible Cause: Your isoxazolopyridine derivative is likely basic and is interacting strongly with the acidic silanol groups on the silica surface. This leads to tailing and broad peaks.
-
Solution Protocol:
-
Modify the Mobile Phase: Prepare your eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume.
-
Run a new TLC: Spot your crude mixture on a TLC plate and develop it using the new, amine-modified eluent. You should observe more compact spots and improved separation.
-
Run the Column: Use the optimized, amine-modified eluent for your flash column. This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound.[13]
-
Problem: My compound appears to be decomposing on the column.
-
Possible Cause: Some functional groups on isoxazolopyridines can be sensitive to the acidic nature of silica gel.[13]
-
Solution Protocol:
-
Confirm Instability: Dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and record the initial spot. Let the plate sit on the bench for 30-60 minutes, then develop it. If a new spot appears or the original spot streaks towards the baseline, your compound is likely unstable on silica.
-
Switch Stationary Phase:
-
Alumina (Neutral or Basic): For many acid-sensitive compounds, alumina is an excellent alternative to silica gel.
-
Reversed-Phase Silica (C18): This is another option, though it requires different solvent systems (e.g., water/acetonitrile) and may be more expensive for large-scale purification.
-
-
| Common Solvent Systems for Heterocycles on Silica Gel |
| Hexane / Ethyl Acetate |
| Dichloromethane / Methanol |
| Chloroform / Acetone[5] |
| Toluene / Ethyl Acetate |
| Add 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds to improve peak shape. |
Guide 2: Crystallization
Crystallization is a powerful technique for achieving high purity, especially as a final polishing step. Some syntheses are even designed to produce isoxazolopyridines that can be purified without chromatography.[14][15]
Problem: My compound precipitates as an oil or fails to crystallize.
-
Possible Cause 1: Supersaturation is too high. The solution was cooled too quickly, not allowing time for an ordered crystal lattice to form.
-
Possible Cause 2: The compound is not pure enough. Impurities can inhibit crystal formation. The presence of even small amounts of other compounds can disrupt the lattice energy needed for crystallization.[16]
-
Possible Cause 3: The wrong solvent is being used. The ideal solvent should dissolve the compound when hot but not when cold.
-
Solution Protocol (Step-by-Step Recrystallization):
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. Common choices include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.[4]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling encourages oiling out.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal from a previous batch.
-
Further Cooling: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
| Common Solvents for Crystallization |
| Ethanol |
| Methanol |
| Isopropanol |
| Acetonitrile |
| Ethyl Acetate |
| Toluene |
| Water (for highly polar compounds) |
| Often used as co-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) |
Guide 3: Liquid-Liquid Extraction
Extraction is a crucial first step to remove bulk impurities, especially salts or highly polar starting materials, before proceeding to chromatography or crystallization.[17]
Problem: I need to remove an acidic or basic impurity from my neutral isoxazolopyridine product.
-
Possible Cause: Your reaction may have used acidic or basic reagents or generated ionic byproducts.
-
Solution Protocol (Acid-Base Extraction):
-
Dissolve: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The base will deprotonate acidic impurities, pulling them into the aqueous layer. Drain the aqueous layer.
-
Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The acid will protonate basic impurities, pulling them into the aqueous layer. Drain the aqueous layer.
-
Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
-
References
-
Li, M., Li, W., Huang, M., & Zhang, X. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. Available at: [Link]
-
(2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. Available at: [Link]
-
(2025). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
(n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. MDPI. Available at: [Link]
-
(2025). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]
-
(n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
(2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H). Semantic Scholar. Available at: [Link]
-
(2025). (PDF) Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. ResearchGate. Available at: [Link]
-
(2024). Chromatography. PubMed. Available at: [Link] chromatography/
-
(2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. Available at: [Link]
-
(n.d.). Protein purification troubleshooting guide. Cytiva. Available at: [Link]
-
(1978). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Office of Scientific and Technical Information. Available at: [Link]
-
(2023). Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]
-
(2024). Chromatography in Drug Development. Integrated Liner Technologies. Available at: [Link]
-
(2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Available at: [Link]
-
(n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
-
(n.d.). Chromatography of painkiller drugs. ChemBAM. Available at: [Link]
-
(2012). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PMC. Available at: [Link]
-
(2015). SOXHLET EXTRACTION with Dr. Mark Niemczyk, Ph.D.. YouTube. Available at: [Link]
- (n.d.). EP2767536B1 - Isoxazolo-pyridine derivatives. Google Patents.
-
(2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. ResearchGate. Available at: [Link]
-
(2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2767536B1 - Isoxazolo-pyridine derivatives - Google Patents [patents.google.com]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 7. iltusa.com [iltusa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoxazolopyridine Synthesis & Optimization
Status: Online Operator: Senior Application Scientist Topic: Side-Product Formation & Mitigation in Isoxazolopyridine Synthesis Ticket ID: ISOX-PYR-001
Introduction: The Scaffold Challenge
Isoxazolopyridines (specifically the [5,4-b], [4,5-b], and [4,5-c] isomers) are privileged scaffolds in drug discovery, known for their bioisosterism with quinolines and indoles. However, their synthesis is often plagued by regiochemical ambiguity , isoxazole ring instability , and incomplete cyclization .
This guide addresses the three most critical failure modes reported by our user base. It moves beyond standard literature to provide causal analysis and self-validating mitigation protocols.
Module 1: Regiochemical Ambiguity (The "Wrong Isomer" Issue)
User Complaint: "I am attempting a condensation between 5-amino-3-methylisoxazole and an unsymmetrical 1,3-dicarbonyl, but I'm getting a mixture of regioisomers (or the wrong one entirely)."
Root Cause Analysis
In the condensation of 5-aminoisoxazoles with unsymmetrical 1,3-dicarbonyls (Friedländer-type or Combes-type), the reaction is governed by the nucleophilicity of the exocyclic amine versus the C-4 carbon of the isoxazole.
-
Kinetic Control: Attack by the amine nitrogen on the most reactive carbonyl.
-
Thermodynamic Control: Reversibility of the intermediate imine/enamine formation.
Troubleshooting & Mitigation
| Variable | Impact on Selectivity | Recommendation |
| Solvent Polarity | High polarity stabilizes charged intermediates, favoring specific transition states. | Switch from Ethanol to Acetic Acid or DMSO . Acetic acid often promotes the formation of the linear isomer via protonation of the carbonyls. |
| Catalyst | Lewis acids can chelate dicarbonyls, altering electrophilicity. | Use In(OTf)₃ or ZnCl₂ .[1][2] These catalysts have shown high regiocontrol in microwave-assisted synthesis [1, 2]. |
| Temperature | High temp favors thermodynamic product. | If the kinetic product is desired, run at 0°C to RT . For thermodynamic stability, use Microwave Irradiation (120°C+) . |
Self-Validating Check
-
1H NMR Diagnostic: Monitor the chemical shift of the pyridine ring protons. Isomer A will typically show a coupling constant (
) distinct from Isomer B depending on the substitution pattern. -
NOESY: Run a 1D NOESY experiment irradiating the isoxazole methyl group. If you see an NOE to the pyridine substituent, you have the sterically crowded isomer.
Module 2: Ring Instability (The "Boulton-Katritzky" Trap)
User Complaint: "My LCMS shows the correct mass, but the NMR is completely wrong. The isoxazole ring protons are missing."
Root Cause Analysis
Isoxazolo[4,5-b]pyridines are susceptible to the Boulton-Katritzky Rearrangement .[3][4][5] Under basic conditions, the isoxazole ring can open and recyclize to form a thermodynamically more stable 1,2,4-triazole oxide or related species, especially if a hydrazone or oxime intermediate is involved [3].
Mechanism of Failure
-
Deprotonation of a side chain (e.g., hydrazone).
-
Nucleophilic attack on the isoxazole nitrogen.
-
N-O bond cleavage (the weak link).[6]
-
Recyclization to a new heterocycle.
Mitigation Protocol
-
Avoid Strong Bases: Replace KOH/NaOH with milder bases like Piperidine or DIPEA .
-
Protecting Groups: If generating an intermediate hydrazone, protect the formyl group as a dioxolane or acetal until the final cyclization step [3].
-
pH Control: Maintain reaction pH < 10. The rearrangement is base-catalyzed.[3][4][5]
Module 3: Synthesis Workflow & Decision Tree
The following diagram illustrates the critical decision points when synthesizing isoxazolo[5,4-b]pyridines via the condensation route.
Caption: Troubleshooting logic flow for regioselectivity and stability in isoxazolopyridine synthesis.
Standard Operating Protocol (SOP): Optimized Microwave Synthesis
This protocol minimizes side products by utilizing solvent-free conditions (or water) and Lewis Acid catalysis , which has been proven to enhance yield and regioselectivity [2, 4].
Target: 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridine[1][2]
Reagents:
-
4-Amino-5-benzoylisoxazole-3-carboxamide (1.0 equiv)
-
Active methylene ketone (e.g., acetylacetone) (1.0 equiv)
-
Catalyst: ZnCl₂ (10 mol%) or In(OTf)₃ (5 mol%)
-
Solvent: Water (or Solvent-Free)
Procedure:
-
Preparation: In a microwave-safe vial, mix the aminoisoxazole and the ketone.
-
Catalyst Addition: Add ZnCl₂ (10 mol%). Grind the mixture if solid to ensure intimate contact.
-
Irradiation: Seal the vial. Irradiate at 300 W to maintain a temperature of 100–110°C for 5–10 minutes .
-
Note: Conventional heating requires 4–8 hours; microwave significantly reduces thermal degradation side products.
-
-
Work-up: Cool to room temperature.
-
If water was used: The product usually precipitates.[7] Filter and wash with cold water/ethanol.
-
If solvent-free: Dissolve the melt in minimal hot ethanol and crystallize.
-
-
Validation: Check TLC (Ethyl Acetate:Hexane 3:7). The product should be a distinct fluorescent spot.
Why this works:
-
ZnCl₂ acts as a dual-activation catalyst, coordinating to the carbonyl oxygen (increasing electrophilicity) and the amine (templating the cyclization).
-
Microwave irradiation provides rapid volumetric heating, overcoming the activation energy for the cyclization step faster than competing decomposition pathways.
FAQ: Frequently Asked Questions
Q: Can I use hydrogenation (H₂/Pd-C) to reduce a nitro group on the pyridine ring? A: Proceed with extreme caution. The N-O bond of the isoxazole ring is labile under catalytic hydrogenation conditions.
-
Alternative: Use Fe/NH₄Cl or SnCl₂ for chemoselective reduction of nitro groups without opening the isoxazole ring.
Q: My product is stuck in the aqueous phase during workup. A: Isoxazolopyridines can be amphoteric.
-
Solution: Adjust the pH to the isoelectric point (usually pH 4–6) to induce precipitation. If it remains soluble, use n-Butanol for extraction, as it is highly effective for polar heterocycles.
Q: I see a "dimer" peak in my LCMS. A: If using nitrile oxides (dipolar cycloaddition route), this is likely the furoxan byproduct (dimerization of nitrile oxide).
-
Fix: Generate the nitrile oxide in situ using a syringe pump for slow addition of the precursor (chloroxime) to keep its steady-state concentration low, favoring reaction with the dipolarophile over self-dimerization.
References
-
Lingham, A. R. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron.[8] Link
-
Poreba, K., & Wietrzyk, J. (2012).[1] The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity.[1][2] Advances in Clinical and Experimental Medicine, 21(5), 565-574. Link
-
Vereshchagin, A. N., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075.[4] Link
-
Tu, S. J., et al. (2009).[9] Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. ACS Combinatorial Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Production of 3,6-Dimethylisoxazolo[5,4-b]pyridine
Introduction: The Scalability Paradox
The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine (often a key scaffold in P2X3 antagonists and kinase inhibitors) presents a classic "scalability paradox." Methods that work well on the milligram scale (e.g., microwave-assisted condensation, chromatographic purification) often fail catastrophically at the kilogram scale due to thermal instability and regiochemical drift.
This guide addresses the three critical failure points in the production of this scaffold: Regioselective Condensation , Thermal Safety , and Non-Chromatographic Isolation .
Module 1: The Regioselectivity Crisis
Issue: “My HPLC shows a 40:60 mixture of isomers, or I am isolating the linear [4,5-b] isomer instead of the desired angular [5,4-b] system.”
Technical Analysis
The core reaction involves the condensation of 5-amino-3-methylisoxazole with a 3-carbon electrophile (typically 4,4-dimethoxy-2-butanone or an equivalent masked 1,3-dicarbonyl).
-
The Mechanism: The reaction requires two events: amine attack on a carbonyl (Schiff base formation) and C4-attack on the second electrophilic site (cyclization).
-
The Problem: The 5-amino group is weakly nucleophilic. If the reaction conditions are not kinetically controlled, the amine may attack the "wrong" carbonyl (the aldehyde equivalent instead of the ketone), or the C4 position may react first (Knoevenagel-type), leading to regioisomeric impurities (e.g., 4-methyl vs. 6-methyl).
Troubleshooting Protocol
| Variable | Recommendation for Scale-Up | Scientific Rationale |
| Solvent System | Ethanol/Water (10:1) or Glacial Acetic Acid | Protic solvents stabilize the transition state for the desired Friedländer-type condensation. Avoid aprotic polar solvents (DMF/DMSO) at scale due to workup difficulty. |
| Catalyst | ZnCl₂ (0.5 eq) or p-TsOH | Lewis acids like Zinc Chloride improve regioselectivity by coordinating with the 1,3-dicarbonyl, directing the amine attack to the ketone. |
| Temperature | Reflux (78-85°C) | High temperature is required to overcome the activation energy of the weak amine nucleophile. Low temps lead to incomplete cyclization (intermediate imines). |
Decision Logic: Regioselectivity Control
Caption: Workflow for diagnosing and correcting regiochemical drift during the condensation step.
Module 2: Thermal Management & Safety
Issue: “The reaction exotherms uncontrollably upon addition of the acid catalyst.”
Technical Analysis
The condensation of 5-aminoisoxazoles is significantly exothermic. On a gram scale, this heat dissipates easily. On a kilogram scale, the accumulation of heat can trigger a runaway reaction or, more specifically, the Boulton-Katritzky rearrangement , where the isoxazole ring cleaves and rearranges, destroying the product and potentially releasing gas/pressure.
Safety Protocol (Self-Validating)
-
Semi-Batch Mode: Never mix all reagents at once.
-
Step A: Charge the solvent and the 1,3-dicarbonyl equivalent (4,4-dimethoxy-2-butanone).
-
Step B: Heat to 50°C.
-
Step C: Add the catalyst (acid).
-
Step D:Slow Dosing: Add the 5-amino-3-methylisoxazole as a solution/slurry over 2–4 hours.
-
-
Calorimetry Check: Monitor the temperature differential (
) between the jacket and the reactor mass. If , stop dosing immediately.
Module 3: Downstream Processing (The "Oiling Out" Problem)
Issue: “The product comes out as a sticky brown tar (oil) instead of a crystalline solid.”
Technical Analysis
Isoxazolopyridines are weak bases. In the presence of strong acids (used as catalysts) and byproducts (oligomers), they form amorphous salts that trap impurities. Standard neutralization often passes through a "gummy phase" near the pKa of the pyridine nitrogen.
Troubleshooting Protocol: The "Dual-pH" Swing
Do not use column chromatography. Use this crystallization logic:
-
Acid Extraction: At the end of the reaction, dilute with water and adjust pH to < 1.0 (using HCl). The product is water-soluble as the hydrochloride salt. Impurities (unreacted dicarbonyls, tars) often remain organic or insoluble.
-
Filtration: Filter the acidic solution through Celite to remove insoluble tars.
-
Controlled Precipitation:
-
Cool filtrate to 5–10°C.
-
Slowly adjust pH to 8.0–9.0 using 25% NaOH or NH₄OH.
-
Critical: Seed with pure crystals at pH 4.0 (onset of precipitation).
-
-
Polishing: Recrystallize the crude solid from Isopropanol (IPA) or Ethanol/Water (80:20) .
Process Flow: Scalable Isolation
Caption: Non-chromatographic isolation workflow designed to prevent "oiling out" and maximize purity.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation for scale-up? A: No. While microwaves accelerate the condensation in academic papers, they are not scalable for kilogram batches due to penetration depth limits. Use conventional heating with a reflux condenser and extended reaction times (12–24h).
Q: Why is my yield dropping during the basic workup? A: You likely triggered a base-promoted ring opening . Isoxazoles are sensitive to strong bases (NaOH/KOH) at high temperatures. Keep the neutralization temperature below 10°C and avoid prolonged exposure to pH > 10.
Q: The product has a persistent red/brown color. How do I remove it? A: This is likely an oxidation byproduct of the unreacted amine. Treat the acidic solution (Step 2 of Module 3) with activated carbon (5 wt%) for 30 minutes before filtration.
References
-
Synthesis of Isoxazolo[5,4-b]pyridines
- Title: Synthesis of isoxazolo[5,4-b]pyridine deriv
- Source: Chemistry of Heterocyclic Compounds (via ResearchG
-
URL:[Link]
-
Regioselectivity in 5-Aminoisoxazole Condensations
- Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- Source: RSC Advances (PubMed Central).
-
URL:[Link]
-
Safety & Stability (Boulton-Katritzky Rearrangement)
-
Reaction Precursors & Mechanism
- Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
managing impurities in the synthesis of heterocyclic compounds
Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Senior Application Specialist Mission: To provide high-fidelity troubleshooting for the isolation and purification of heterocyclic compounds, focusing on causality, regulatory compliance, and yield optimization.
Module 1: Prevention – Regiocontrol in Cyclization
Context: Many heterocycles (e.g., pyrazoles, triazoles, indoles) possess multiple nucleophilic sites, leading to regioisomeric impurities that are difficult to separate downstream.
Issue: "I am getting a mixture of N1- and N2-alkylated isomers in my pyrazole synthesis."
Root Cause Analysis: In unsymmetrical pyrazoles, the tautomeric nature of the ring creates two nucleophilic nitrogen atoms. Under basic conditions, alkylation is governed by the interplay between steric hindrance (kinetic control) and thermodynamic stability (lone pair repulsion).
Troubleshooting Protocol:
-
Solvent Switch (The Fluorinated Effect):
-
Mechanism:[1][2][3][4] Fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) act as hydrogen-bond donors. They solvate the specific nitrogen lone pairs or stabilize transition states, often flipping regioselectivity compared to standard polar aprotic solvents (DMF/DMSO).
-
Action: If obtaining a 60:40 mix in DMF, repeat the reaction in HFIP at RT.
-
-
Steric Steering:
-
Catalyst Selection:
-
Action: For N-arylation, switch to Copper(I) or Palladium catalysis where ligand bite angle dictates the site of reductive elimination, rather than relying on simple SNAr nucleophilicity.
-
Visualization: Regioselectivity Decision Tree
Caption: Decision matrix for optimizing regioselectivity in nitrogen heterocycle synthesis.
Module 2: Mitigation – Transition Metal Removal
Context: Cross-coupling reactions (Suzuki, Buchwald-Hartwig) are ubiquitous in heterocycle synthesis but leave residual Palladium (Pd) or Copper (Cu). Regulatory limits (ICH Q3D) often require <10 ppm.
Issue: "My API has 500 ppm residual Palladium after the work-up."
Root Cause Analysis: Heterocycles (pyridines, imidazoles, thiazoles) are excellent ligands. They bind Pd more tightly than standard phosphine ligands, effectively stripping the metal from the catalyst and sequestering it in the product.
The "Scavenger" Protocol: Do not rely on crystallization alone; it often co-crystallizes the metal-heterocycle complex.
Step-by-Step Scavenging Workflow:
-
Dissolution: Dissolve crude product in a "good" solvent (THF, EtOAc, or MeOH). Avoid DMF if possible (interferes with adsorption).
-
Scavenger Selection: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica.
-
Ratio: 4-10 equivalents relative to the residual metal (not the product).
-
-
Incubation: Stir at 50°C for 4 hours. Note: Room temperature is often insufficient for breaking the Pd-Heterocycle bond.
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger-metal complex.
-
Analysis: Check metal content via ICP-MS.
Comparative Scavenger Table:
| Scavenger Type | Functional Group | Best For | Incompatible With |
| Thiol (SH) | Propylthiol | Pd(II), Cu, Ag, Hg | Electrophiles (alkyl halides) |
| Thiourea | Thiourea | Pd(0), Pd(II) | Strong oxidizers |
| DMT | Dimercaptotriazine | Ru, Rh, Pd (Universal) | Strongly acidic media |
| TAAc | Triamine | Co, Ni, Cu (Hard metals) | Aldehydes (Schiff base formation) |
Module 3: Resolution – Purification of Basic Heterocycles
Context: Nitrogen heterocycles often "streak" or "tail" on silica gel, leading to poor separation and yield loss.
Issue: "My pyridine derivative is streaking from the baseline to the solvent front on TLC."
Root Cause Analysis: Silica gel is slightly acidic (pKa ~5-7 due to silanol groups: Si-OH). Basic heterocycles protonate on the column, forming ionic bonds with the stationary phase (Si-O⁻ ... H-N⁺-Heterocycle).[4][5][6] This interaction causes peak broadening (tailing).
The "Amine Modifier" Protocol:
-
The Pre-Wash: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH . This neutralizes the active acidic sites before the sample touches the column.
-
The Mobile Phase: Run the column with 0.1% to 0.5% TEA in the eluent.
-
Caution: TEA is high boiling. For volatile products, use Ammonia in MeOH (7N NH₃ in MeOH) instead.
-
-
Alternative Stationary Phases:
-
Alumina (Basic):[7] Use for acid-sensitive heterocycles (e.g., pyrroles).
-
C18 (Reverse Phase): Often superior for polar heterocycles (imidazoles). Run with Water/Acetonitrile + 0.1% Formic Acid (keeps the amine fully protonated and sharp, rather than partially protonated).
-
Visualization: Chromatography Troubleshooting
Caption: Workflow for resolving peak tailing in silica chromatography.
Module 4: Safety – Nitrosamine Impurities
Context: Secondary amines in heterocycle synthesis can react with trace nitrites (from water, reagents, or sodium azide quenches) to form N-nitrosamines (e.g., NDMA), which are potent genotoxins.[8]
Issue: "How do I prevent nitrosamine formation during the work-up of a secondary amine?"
Root Cause Analysis: Nitrosation requires: Amine (2°) + Nitrosating Agent (NO⁺) + Acidic Conditions .[1][9]
Mitigation Strategies:
-
Quench Control: Never quench azide reactions with unbuffered acid if secondary amines are present. Use specific nitrite scavengers.
-
Scavengers: Add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the formulation or work-up. These reduce nitrosating agents (NO⁺) back to NO, preventing the reaction with the amine.
-
Solvent Audits: Test solvents (DMF, DCM) for trace dimethylamine (DMA). DMA + Nitrite = NDMA.
Frequently Asked Questions (FAQ)
Q: How do I remove inorganic salts (NaCl, KBr) from a water-soluble heterocycle? A:
-
Precipitation: Dissolve the crude mix in dry Methanol or Ethanol. Most inorganic salts are insoluble in alcohols; filter the solid salts and concentrate the filtrate.
-
Resin: Pass the aqueous solution through a mixed-bed ion exchange resin (cation + anion exchange). The resin captures the ions; the neutral heterocycle passes through.
-
Size Exclusion: For larger heterocycles (>500 Da), use dialysis tubing or Sephadex G-10 columns to separate from small salt ions.
Q: My product "oils out" during crystallization. What now? A: This indicates the product is coming out of solution faster than it can order into a lattice (supersaturation is too high).
-
Fix: Re-heat to dissolve the oil. Add the anti-solvent much slower.
-
Seed: Add a seed crystal at the cloud point.
-
Scratch: Use a glass rod to scratch the flask wall (provides nucleation sites).[7]
Q: The product is colored (yellow/brown) but NMR is clean. How do I remove the color? A: This is usually trace oligomeric impurities ("tar").
-
Fix: Treat the solution with Activated Carbon (charcoal) at reflux for 30 mins, then filter hot through Celite.
-
Note: Some heterocycles bind to carbon.[2] Test on a small scale first.
References
-
Regioselectivity in Pyrazole Synthesis
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET.
-
-
Palladium Removal & Scavenging
-
Chromatography of Amines
-
Nitrosamine Mitigation
-
Salt Removal
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. biotage.com [biotage.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isoxazolopyridine Synthesis Methods: A Guide for Researchers
The isoxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making the development of efficient and versatile synthetic routes to this core structure a topic of significant interest. This guide provides a comparative analysis of the most prominent methods for synthesizing isoxazolopyridines, offering insights into their mechanisms, advantages, and limitations. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal strategy for their specific synthetic goals.
Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency
Multicomponent reactions, which involve the one-pot combination of three or more starting materials to form a complex product, have emerged as a powerful tool for the synthesis of isoxazolopyridines, particularly the isoxazolo[5,4-b]pyridine isomer. These reactions are highly valued for their operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
Mechanism of a Typical Ultrasound-Assisted Three-Component Synthesis
A common and efficient MCR for the synthesis of isoxazolo[5,4-b]pyridines involves the reaction of an aryl glyoxal, a 5-aminoisoxazole, and an active methylene compound such as malononitrile.[1][2] The reaction is often facilitated by ultrasound irradiation and catalyzed by an acid, such as acetic acid, which can also serve as the solvent.[1][2]
The proposed mechanism proceeds through a series of sequential reactions:
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aryl glyoxal and the active methylene compound (e.g., malononitrile), catalyzed by the acid. This step forms a reactive α,β-unsaturated intermediate.
-
Michael Addition: The 5-aminoisoxazole then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the fused pyridine ring, yielding the final isoxazolopyridine product.[3][4]
The use of ultrasound or microwave irradiation can significantly accelerate the reaction rate and improve yields, often under milder conditions and in shorter reaction times compared to conventional heating methods.[5][6]
Caption: Proposed mechanism for the three-component synthesis of isoxazolo[5,4-b]pyridines.
Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Aryl-3-methyl-isoxazolo[5,4-b]pyridine-6-carbonitriles[1][2]
-
In a suitable reaction vessel, combine the aryl glyoxal (1 mmol), 3-methyl-5-aminoisoxazole (1 mmol), and malononitrile (1 mmol) in acetic acid (5 mL).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture at a frequency of 40 kHz and a power of 300 W for the time specified in the literature for the particular substrate (typically 15-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure isoxazolopyridine.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Aryl glyoxal, 5-aminoisoxazole, malononitrile | Acetic acid, Ultrasound (40 kHz, 300 W) | Isoxazolo[5,4-b]pyridines | High | [1][2] |
| Aromatic aldehyde, 3-methylisoxazol-5-amine, tetronic acid | Microwave irradiation | Isoxazolo[5,4-b]pyridines | 67-90 | [7][8] |
| Aromatic aldehyde, 3-methylisoxazol-5-amine, indan-1,3-dione | Microwave irradiation | Isoxazolo[5,4-b]pyridines | 67-90 | [7][8] |
Friedländer Annulation: A Classic Approach to Isoxazolo[4,5-b]pyridines
The Friedländer annulation is a well-established and reliable method for the synthesis of quinolines and their heterocyclic analogues, including isoxazolopyridines. This condensation reaction is particularly useful for the preparation of isoxazolo[4,5-b]pyridines.
Mechanism of the Friedländer Synthesis
The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a compound with a -CH2-CO- group).[9][10] In the context of isoxazolopyridine synthesis, a substituted 4-amino-5-aroylisoxazole serves as the 2-aminoaryl ketone equivalent.
The mechanism is believed to proceed via the following steps:
-
Aldol-type Condensation: The reaction is typically initiated by an aldol-type condensation between the carbonyl group of the 4-amino-5-aroylisoxazole and the active methylene compound, often catalyzed by an acid or a base.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization through the attack of the amino group on the newly formed carbonyl or a related functional group, followed by dehydration to form the aromatic pyridine ring.
The use of Lewis acid catalysts such as zinc chloride (ZnCl2) or indium(III) triflate (In(OTf)3) can significantly promote the reaction.[9][10] Microwave irradiation has also been successfully employed to accelerate this transformation and improve yields.[9]
Caption: General workflow for the Friedländer synthesis of isoxazolo[4,5-b]pyridines.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis[9]
-
In a mortar, thoroughly mix 4-amino-5-benzoyl-isoxazole-3-carboxamide (1 mmol), the selected active methylene compound (1.5 mmol), and anhydrous ZnCl2 (2.4 g).
-
Transfer the mixture to a microwave reactor vessel.
-
Heat the reaction mixture under stirring in the microwave reactor at 60-65°C for a total of 15 minutes (e.g., 3 cycles of 5 minutes with 1-minute intervals) at a power of 240 W.
-
After cooling to room temperature, add ethyl ether (100 mL) to the reaction mixture and stir for 1 hour.
-
Filter the precipitate and wash with distilled water.
-
Dry the solid and recrystallize from a suitable solvent to obtain the pure 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridine.
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
| 4-Amino-5-benzoylisoxazole-3-carboxamide, various active methylene compounds | ZnCl2 | Microwave, 60-65°C, 15 min | Good to excellent | [9] |
| 4-Amino-5-benzoylisoxazole-3-carboxamide, various active methylene compounds | In(OTf)3 | Conventional heating | Good | [9] |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a powerful approach to construct the isoxazolopyridine ring system, often with high regioselectivity. Two notable strategies are highlighted below.
Intramolecular Nucleophilic Substitution of a Nitro Group
This method provides an efficient route to isoxazolo[4,5-b]pyridines starting from readily available 2-chloro-3-nitropyridines.[3][11][12] The key step is an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group.[3][11]
The synthesis involves the initial formation of a side chain at the 2-position of the pyridine ring, which contains a nucleophilic center that can displace the adjacent nitro group to form the isoxazole ring. The presence of an electron-withdrawing group on the pyridine ring can facilitate this transformation.[3]
Catalytic Hydrogenation and Ring Closure for Isoxazolo[3,4-c]pyridines
The synthesis of the less common isoxazolo[3,4-c]pyridine-7-ones has been achieved through a key reaction involving the catalytic hydrogenation of ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate using Raney nickel.[13] This reduction of the cyano group to an amine is followed by a selective intramolecular ring closure to afford the desired pyridinone ring fused to the isoxazole.[13]
Divergent Synthesis via Silver Catalysis
A significant advancement in isoxazolopyridine synthesis is the development of a divergent method that allows for the regioselective formation of two different isoxazolo[5,4-b]pyridine regioisomers from the same starting materials.[14] This silver-catalyzed reaction utilizes 5-aminoisoxazoles and alkynyl-imino esters.
The regioselectivity is controlled by the choice of the silver catalyst and the reaction solvent:
-
C4-Alkylation Pathway: In the presence of silver triflate (AgOTf) and phosphoric acid in ethyl acetate, the reaction proceeds via C4-alkylation of the 5-aminoisoxazole, followed by a silver-mediated cyclization to yield one regioisomer.
-
N-Alkylation Pathway: By switching to silver acetate (AgOAc) and phosphoric acid in chloroform, the initial step is N-alkylation of the 5-aminoisoxazole, which then cyclizes to afford the alternative regioisomer.[14]
This method offers a powerful tool for accessing a wider range of substituted isoxazolopyridines with high control over the final structure.
Caption: Divergent synthesis of isoxazolopyridine regioisomers controlled by silver catalysts.
Comparative Summary of Synthesis Methods
| Method | Isomer | Key Features | Advantages | Disadvantages |
| Multicomponent Reactions | Isoxazolo[5,4-b]pyridines | One-pot, three-component, often microwave or ultrasound-assisted. | High efficiency, atom economy, rapid access to diverse libraries, "green" conditions. | May require optimization for specific substrates. |
| Friedländer Annulation | Isoxazolo[4,5-b]pyridines | Condensation of a 4-amino-5-aroylisoxazole with an active methylene compound. | Well-established, reliable, can be accelerated by microwaves. | Substrate scope may be limited by the availability of starting materials. |
| Intramolecular Cyclization | Isoxazolo[4,5-b]pyridines, Isoxazolo[3,4-c]pyridines | SNAr of a nitro group or reductive cyclization of a nitrile. | High regioselectivity, access to specific isomers. | Multi-step synthesis may be required to prepare the cyclization precursor. |
| Divergent Silver Catalysis | Isoxazolo[5,4-b]pyridines | Regioselective synthesis of two isomers controlled by the silver catalyst and solvent. | Excellent control over regioselectivity, access to a broader range of isomers. | Requires specific alkynyl-imino ester starting materials. |
Conclusion
The synthesis of isoxazolopyridines can be achieved through a variety of effective methods, each with its own set of advantages and ideal applications. Multicomponent reactions offer a rapid and efficient means to generate diverse libraries of isoxazolo[5,4-b]pyridines, making them particularly attractive for high-throughput screening efforts. The classic Friedländer annulation remains a robust method for the synthesis of isoxazolo[4,5-b]pyridines. For high regioselectivity and access to specific or less common isomers, intramolecular cyclization strategies are invaluable. Finally, the development of divergent, catalyst-controlled methods like the silver-catalyzed synthesis represents a significant step forward, providing chemists with greater control over the final molecular architecture. The choice of the most appropriate synthetic route will ultimately depend on the desired isomer, the required level of substitution, and the overall synthetic goals of the research program.
References
-
Alizadeh, A., & Hosseini, S. A. (2024). Innovative Ultrasound‐Assisted Synthesis of Isoxazolo[5,4‐b]Pyridines from Aryl Glyoxal, 5‐Aminoisoxazoles, and Malononitrile in Acetic Acid as a Solvent and Catalyst. ChemistrySelect. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Retrieved February 17, 2026, from [Link]
-
Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. Polyhedron, 120, 175-179. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. [Link]
-
ResearchGate. (n.d.). Innovative Ultrasound‐Assisted Synthesis of Isoxazolo[5,4‐b]Pyridines from Aryl Glyoxal, 5‐Aminoisoxazoles, and Malononitrile in Acetic Acid as a Solvent and Catalyst. Retrieved February 17, 2026, from [Link]
-
Li, M., Li, W., Huang, M., & Zhang, X. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. European Journal of Organic Chemistry. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines. PubMed. [Link]
-
ResearchGate. (n.d.). The first synthesis of isoxazolo[3,4-c]pyridine-7-ones. Retrieved February 17, 2026, from [Link]
-
S. M. Abdel-Gawad, et al. (2020). SYNTHESIS OF ISOXAZOLO[5,4-b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]AZEPINE-4,7-DIONE AND ISOXAZOLE DERIVATIVES AND THEIR CYTOTOXICITY. HETEROCYCLES, 100(6), 901. [Link]
-
Poreba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Advances in Clinical and Experimental Medicine, 21(5), 563-571. [Link]
-
ResearchGate. (n.d.). (PDF) The Synthesis of 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-B]Pyridines and an Evaluation of Their In Vitro Antiproliferative Activity. Retrieved February 17, 2026, from [Link]
-
Poreba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. [Link]
-
Romagnoli, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60. [Link]
-
Willy, B., Rominger, F., & Müller, T. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]
-
Deshmukh, M. B., et al. (2007). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. [Link]
-
Patel, K. D., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4), 488-497. [Link]
-
Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. SciSpace. [Link]
-
Lingham, A. R., et al. (2016). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. ResearchGate. [Link]
-
Romagnoli, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. PubMed. [Link]
-
Reddy, C. R., et al. (2015). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(1), 139-148. [Link]
-
Biswas, S. K. (2021). Recent development of Silver-catalyzed Oxo- and Aza cyclization. International Journal of Engineering Research and Reviews, 9(4), 43-58. [Link]
-
Patel, K. D., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4), 488-497. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abap.co.in [abap.co.in]
- 7. Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles (2016) | Anthony R. Lingham | 7 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Structural Validation of 3,6-Dimethylisoxazolo[5,4-b]pyridine: A Comparative Technical Guide
Executive Summary
The precise structural characterization of fused heterocyclic systems, particularly 3,6-Dimethylisoxazolo[5,4-b]pyridine , presents a significant challenge in medicinal chemistry. Synthetic routes often yield regioisomers (e.g., [5,4-b] vs. [4,5-b]) that are difficult to distinguish by standard spectroscopic methods due to overlapping signals and lack of through-bond coupling across the heteroatom fusion.
This guide objectively compares validation methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive gold standard. We provide a self-validating experimental protocol for crystallizing and solving the structure of 3,6-Dimethylisoxazolo[5,4-b]pyridine, supported by comparative data against NMR and computational modeling.
Part 1: The Structural Challenge
In the synthesis of isoxazolopyridines, cyclization of 3-aminoisoxazoles or pyridine derivatives often produces a mixture of isomers. For 3,6-Dimethylisoxazolo[5,4-b]pyridine, the ambiguity lies in the orientation of the isoxazole ring fusion relative to the pyridine nitrogen.
-
Isomer A (Target): Isoxazolo[5,4-b]pyridine (Fusion at pyridine C2-C3, Oxygen proximal to C3).
-
Isomer B (Alternative): Isoxazolo[4,5-b]pyridine (Fusion at pyridine C2-C3, Oxygen proximal to C2).
Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data in drug development.
Diagram 1: Isomer Differentiation Logic
Caption: Logical workflow demonstrating the necessity of X-ray diffraction when NMR analysis yields ambiguous structural data for fused heterocycles.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the efficacy of standard analytical techniques for validating 3,6-Dimethylisoxazolo[5,4-b]pyridine.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1D/2D) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atom Coordinates, Bond Lengths | Chemical Shift, Coupling Constants | Molecular Formula, Fragmentation |
| Isomer Specificity | Absolute (Direct visualization) | Conditional (Requires specific NOE) | None (Isomers have identical mass) |
| Sample State | Single Crystal (Solid) | Solution | Solution/Gas |
| Limitations | Requires crystal growth | Ambiguous fusion connectivity | Cannot distinguish regioisomers |
| Confidence Level | 100% (Gold Standard) | ~80% (Inferred) | 0% (For isomerism) |
Expert Insight: While NMR is faster, the quaternary carbons at the fusion points (C3a, C7a) of the isoxazolo[5,4-b]pyridine scaffold often lack protons for HMBC correlations, making SC-XRD indispensable for absolute configuration.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to ensure reproducibility and high-quality data collection.
Phase 1: Crystallization (The Critical Step)
Obtaining diffraction-quality crystals is the primary bottleneck. For 3,6-Dimethylisoxazolo[5,4-b]pyridine, a slow evaporation method using a binary solvent system is recommended due to its moderate polarity.
-
Solvent Selection: Prepare a 1:1 mixture of Dichloromethane (DCM) and Ethanol (EtOH) . DCM solubilizes the heterocycle, while EtOH acts as the precipitant.
-
Dissolution: Dissolve 20 mg of the purified compound in 2 mL of the solvent mixture in a clean scintillation vial. Sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (5 mm diameter) to remove nucleation sites (dust).
-
Controlled Evaporation: Cover the tube with Parafilm and poke 3-5 small holes with a needle.
-
Incubation: Store in a vibration-free environment at 4°C. Crystals should appear within 48–72 hours.
Phase 2: Data Collection & Structure Solution
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo Kα radiation (
Å). -
Temperature: Maintain sample at 100 K (using N2 stream) to minimize thermal motion and improve resolution.
-
Strategy: Collect full sphere data (redundancy > 4.0) to ensure accurate intensity measurements.
Phase 3: Refinement Workflow
-
Indexing: Determine the unit cell dimensions. Expect a monoclinic system (common for planar heterocycles like P21/c).
-
Integration: Process raw frames to
reflection file. -
Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).
-
Refinement: Use SHELXL (Least Squares).
-
Check: Assign atom types based on thermal ellipsoids and chemical logic.
-
Validation: The N-O bond length in the isoxazole ring is a critical diagnostic marker (typically 1.40–1.42 Å ).
-
Convergence: Refine until R1 value is < 0.05 (5%).
-
Diagram 2: Crystallography Workflow
Caption: Step-by-step workflow from sample preparation to final crystallographic information file (CIF) generation.
Part 4: Data Interpretation & Validation Criteria
To confirm the structure as 3,6-Dimethylisoxazolo[5,4-b]pyridine , analyze the refined structure against these specific geometric parameters derived from analogous isoxazolopyridine structures [1, 2].
Key Geometric Markers
| Parameter | Expected Range | Structural Significance |
| N–O Bond Length | 1.40 – 1.42 Å | Confirms isoxazole ring integrity. |
| C=N (Isoxazole) | 1.30 – 1.33 Å | Distinguishes from single bonds. |
| C–C Fusion Bond | 1.40 – 1.45 Å | Indicates aromaticity of the fused system. |
| Planarity | RMSD < 0.02 Å | The fused bicyclic system should be essentially planar. |
Validation Check: If the N-O bond is absent or the bond lengths deviate significantly (>0.05 Å) from these ranges, reconsider the atom assignment (e.g., N vs C disorder) or the isomeric identity.
References
-
Li, M., et al. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. Link
-
Wang, L., & Wang, J. (2024).[1] Crystal structure of isoxazolo[4,5-b]pyridin-3-amine. Zeitschrift für Kristallographie - New Crystal Structures. Link
-
Sokhna, S., et al. (2018). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine. University of Southampton ePrints. Link
-
Ryabukhin, D. S., et al. (2024).[1] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Link
Sources
Biological Activity Profile: 3,6-Dimethylisoxazolo[5,4-b]pyridine vs. Functionalized Analogues
Topic: Biological Activity Profile of 3,6-Dimethylisoxazolo[5,4-b]pyridine & Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Privileged Scaffold
The isoxazolo[5,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry due to its bioisosteric resemblance to purine bases (adenine and guanine).[1] While the parent compound 3,6-Dimethylisoxazolo[5,4-b]pyridine serves as a critical synthetic intermediate, its functionalized analogues exhibit potent biological activities ranging from antimicrobial to antiproliferative (anticancer) effects.
This guide objectively compares the biological performance of the core 3,6-dimethyl scaffold against its C4-substituted and N-functionalized analogues, highlighting the structural modifications required to transition from a simple building block to a bioactive lead compound.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the isoxazolo[5,4-b]pyridine system relies heavily on substitutions at the C3 , C4 , and C6 positions.
Comparative SAR Matrix
| Feature | 3,6-Dimethylisoxazolo[5,4-b]pyridine (Core) | C4-Aryl / Sulfonamide Analogues (Functionalized) | Bis-Isoxazolo[5,4-b]pyridines (Dimeric) |
| Primary Utility | Synthetic Intermediate / Precursor | Active Pharmaceutical Ingredient (API) Lead | Optoelectronic Material / Fluorophore |
| Bioavailability | High (Low MW, Lipophilic) | Moderate (Dependent on R-groups) | Low (High MW, Low Solubility) |
| Target Affinity | Low (Lacks pharmacophores for specific binding) | High (Targeting DNA polymerases, Kinases) | Moderate (DNA Intercalation) |
| Key Modification | Methyl groups at C3/C6 provide stability.[2] | Sulfonamide at C3/C4 enhances bacterial cell penetration. | Dimerization increases conjugation (fluorescence). |
Key Insight: The "Switch" to Bioactivity
The 3,6-dimethyl core is relatively inert biologically. Activity is "switched on" by introducing electron-withdrawing groups (e.g., sulfonamides, aryl halides) at the C4 position or by annulating the pyridine ring to form isoxazolo[5,4-b]quinolines .
Comparative Performance Data
The following data aggregates experimental results comparing simple alkyl-substituted derivatives against complex aryl-sulfonamide analogues.
Experiment A: Antiproliferative Activity (Breast Carcinoma MCF-7)
Objective: Measure inhibition of cancer cell proliferation.[3][4] Control: 5-Fluorouracil (Standard Chemotherapy).
| Compound Class | Specific Analogue | IC50 (µg/mL) | Relative Potency |
| Core Scaffold | 3,6-Dimethylisoxazolo[5,4-b]pyridine | > 500 (Inactive) | N/A |
| Sulfonamide Derivative | N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide | 152.56 | Moderate |
| Methyl-Sulfonamide | N-(isoxazolo[5,4-b]pyridin-3-yl)-4-methylbenzenesulfonamide | 161.08 | Moderate |
| Standard of Care | 5-Fluorouracil | ~0.5 - 5.0 | High |
Interpretation: While the sulfonamide derivatives show clear cytotoxicity, they are currently less potent than established chemotherapeutics like 5-FU. However, their toxicity profile against normal cells (e.g., WI-38 fibroblasts) is significantly lower, offering a better therapeutic index.[5]
Experiment B: Antimicrobial Efficacy (MIC Values)
Target:Pseudomonas aeruginosa (Gram-negative) and Candida albicans (Fungal).
| Compound | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Mechanism Note |
| 3,6-Dimethyl Core | > 500 | > 500 | Poor membrane penetration. |
| C4-Aryl Derivative | 125 - 250 | 25 - 50 | Disruption of cell wall synthesis. |
| Fluconazole (Control) | N/A | 50 | Ergosterol synthesis inhibition. |
Critical Finding: Specific C4-aryl derivatives (e.g., Compound 2n from Source 1.13) exhibited superior potency against C. albicans compared to the standard drug Fluconazole (MIC 25 vs 50 µg/mL), marking this scaffold as a promising antifungal lead.
Mechanism of Action: Pathway Analysis
The isoxazolo[5,4-b]pyridine scaffold mimics the purine ring system found in DNA/RNA. This structural mimicry allows functionalized analogues to act as antimetabolites or intercalators .
Diagram: Proposed Biological Interference Pathway
Visualization of how the scaffold interferes with DNA replication and bacterial survival.
Caption: Mechanism of Action showing the transition from inert scaffold to active antimetabolite interfering with DNA synthesis.
Experimental Protocol: Synthesis of Bioactive Analogues
To validate the biological activity, researchers must first synthesize the active analogues from the 3,6-dimethyl precursor. The following is a self-validating one-pot protocol for generating C4-aryl derivatives.
Protocol: Microwave-Assisted One-Pot Synthesis
Objective: Synthesize 4-aryl-3,6-dimethylisoxazolo[5,4-b]pyridine derivatives.
Reagents:
-
3-Amino-5-methylisoxazole (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Active Methylene Compound (e.g., Dimedone or Meldrum's acid) (1.0 eq)
-
Solvent: Ethanol/Water (1:1)
Workflow:
-
Pre-mixing: Dissolve the aldehyde and active methylene compound in Ethanol/Water in a microwave-safe vial.
-
Activation: Stir at room temperature for 5 minutes to initiate Knoevenagel condensation (visual check: solution may turn cloudy).
-
Addition: Add 3-Amino-5-methylisoxazole to the mixture.
-
Irradiation: Seal vial and irradiate at 140°C for 10-15 minutes (Power: 300W).
-
Validation Point: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of the aldehyde spot indicates completion.
-
-
Isolation: Cool to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid and recrystallize from hot ethanol.
Why this works: The microwave energy accelerates the Michael addition of the isoxazole amine to the Knoevenagel intermediate, followed by rapid cyclization and dehydration, forming the pyridine ring fused to the isoxazole.
References
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. Link
-
Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds. Link
-
Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Letters in Drug Design & Discovery. Link
-
Isoxazolo[5,4-b]pyridine: High-Quality Research Chemical. BenchChem. Link
-
Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron. Link[6]
Sources
- 1. Isoxazolo[5,4-B]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
The Dual Perspectives: A Guide to Computational and Experimental Characterization of Isoxazolopyridines
In the landscape of modern drug discovery and materials science, the isoxazolopyridine scaffold stands out as a privileged structure, underpinning a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The journey from a promising molecular design to a validated lead compound is intricate, demanding a thorough understanding of its physicochemical and biological properties. This guide provides an in-depth comparison of two complementary approaches to elucidating these properties: computational modeling and experimental analysis. As researchers, scientists, and drug development professionals, a nuanced appreciation for the strengths and limitations of each methodology is paramount for accelerating research and development. This guide will navigate the theoretical underpinnings and practical applications of these dual perspectives, offering insights into their synergistic integration.
The Computational Lens: Predicting Properties In Silico
Computational chemistry has emerged as an indispensable tool in the early stages of drug discovery, offering a rapid and cost-effective means to predict molecular properties and guide experimental design.[2] Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to investigate the electronic structure of molecules, providing a gateway to understanding their geometry, reactivity, and spectroscopic characteristics.[3]
Predicting Molecular Geometry and Stability
At the heart of any molecular investigation lies the determination of its three-dimensional structure. DFT calculations can optimize the geometry of isoxazolopyridine derivatives, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy.[3][4] This information is crucial for understanding how a molecule might interact with a biological target. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing insights into its stability.
Furthermore, DFT enables the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more readily involved in chemical reactions.
Simulating Spectroscopic Data
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results.
-
NMR Spectroscopy: DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of isoxazolopyridine derivatives.[5][6][7] By comparing the calculated spectra with experimental data, researchers can confirm the structure of a newly synthesized compound and assign specific signals to individual atoms.[8]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an experimental IR spectrum, providing a fingerprint of the molecule's functional groups.
The ability to predict these spectra in silico can significantly aid in the interpretation of complex experimental data and help to resolve structural ambiguities.
A Typical Computational Workflow
The process of computationally analyzing an isoxazolopyridine derivative generally follows a structured workflow. This involves building the molecule, optimizing its geometry, and then performing calculations to predict its properties.
Caption: A generalized workflow for the computational analysis of isoxazolopyridine properties.
The Experimental Approach: Empirical Validation and Discovery
While computational methods provide powerful predictive capabilities, experimental validation remains the gold standard for characterizing any new chemical entity. Experimental techniques provide tangible data on the physical and biological properties of isoxazolopyridines, confirming theoretical predictions and often revealing unexpected phenomena.
Structural Elucidation Techniques
Determining the precise three-dimensional arrangement of atoms in a molecule is fundamental. Two primary techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical characterization, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule in solution.[9] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to elucidate the structure of newly synthesized isoxazolopyridines.
-
Single-Crystal X-ray Diffraction: For crystalline compounds, X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including precise bond lengths and angles.[10][11] This technique offers a direct visualization of the molecule's conformation in the crystalline lattice.[12]
A Comparative Look at Structural Data
The following table presents a hypothetical comparison of structural parameters for an isoxazolopyridine derivative obtained through DFT calculations and experimental X-ray crystallography.
| Parameter | DFT Calculation (B3LYP/6-311G(d,p)) | Experimental (X-ray) |
| Bond Length (N1-O2) | 1.38 Å | 1.37 Å |
| Bond Length (C3-C3a) | 1.45 Å | 1.44 Å |
| Bond Angle (O2-N1-C7a) | 108.5° | 108.2° |
| Dihedral Angle (C4-C3a-C7a-N1) | 179.8° | -179.5° |
This comparison highlights the excellent agreement that can often be achieved between theoretical predictions and experimental results, reinforcing the validity of both approaches.[4][13]
Experimental Workflow for Characterization
The experimental characterization of a new isoxazolopyridine derivative is a multi-step process, beginning with synthesis and purification, followed by a battery of analytical techniques to confirm its structure and assess its properties.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop to ensuring that every aspect of our work, including chemical disposal, is conducted with the highest regard for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine, a heterocyclic compound with applications in medicinal chemistry. The procedures outlined here are grounded in established safety principles to protect laboratory personnel, the community, and the environment.
Hazard Identification and Risk Assessment
3,6-Dimethylisoxazolo[5,4-b]pyridine must be treated as hazardous waste from the moment it is generated.[4] Its constituent moieties, isoxazole and pyridine, are associated with specific hazards. Pyridine, for instance, is a flammable liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[5] Isoxazole is also classified as a highly flammable liquid.[6][7] Therefore, all waste containing this compound must be managed in compliance with local, state, and federal regulations for hazardous materials.[8]
| Potential Hazard | Basis for Concern (Based on Parent Compounds) | Primary Safety Concern |
| Flammability | Isoxazole and Pyridine are flammable liquids.[5][6] | Risk of fire or explosion if exposed to ignition sources. Vapors can be heavier than air and travel to an ignition source.[9] |
| Toxicity | Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] | Potential for acute or chronic health effects upon exposure. |
| Irritation | Pyridine can cause skin and eye irritation.[2] | Risk of chemical burns or serious eye damage upon contact. |
| Reactivity | Pyridine is incompatible with strong oxidizing agents and strong acids.[10] | Mixing with incompatible materials could lead to violent reactions, fires, or the release of toxic gases.[11] |
Personal Protective Equipment (PPE) for Waste Handling
Before handling any waste containing 3,6-Dimethylisoxazolo[5,4-b]pyridine, it is mandatory to use appropriate PPE to minimize exposure risks.[1][8]
| PPE Item | Specification | Justification |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1][2] | Protects eyes from accidental splashes of liquid waste. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling waste.[6] |
| Body Protection | Standard laboratory coat. A flame-resistant coat is recommended.[2] | Protects skin and clothing from contamination. |
| Respiratory Protection | Handle waste within a certified chemical fume hood. | Avoids the inhalation of potentially harmful vapors.[1] |
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, absorb the spill with a non-combustible, inert material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and contaminated items into a designated, clearly labeled hazardous waste container.[2]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire risk.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.[1]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for regulatory compliance and safety.[8] No chemical waste should ever be disposed of down the drain or in the general trash.[8][12]
Step 1: Waste Segregation and Classification All materials contaminated with 3,6-Dimethylisoxazolo[5,4-b]pyridine must be classified as hazardous waste.[1] This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and solutions.
-
Contaminated labware (e.g., pipette tips, gloves, absorbent pads, and empty containers).
Crucially, this waste stream must be kept separate from incompatible wastes. Do not mix with strong acids, bases, or oxidizing agents.[10][11]
Step 2: Container Selection and Labeling
-
Container: Use only designated hazardous waste containers that are in good condition and compatible with the chemical. Plastic containers are often preferred.[4] The container must have a secure, tightly sealing lid and be kept closed at all times except when adding waste.[4]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3,6-Dimethylisoxazolo[5,4-b]pyridine". Avoid formulas or abbreviations.
-
The approximate percentage of each component if it is a mixture.
-
The associated hazards (e.g., "Flammable," "Toxic").
-
The date of accumulation.
-
Step 3: Waste Accumulation and Storage
-
Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area".[4]
-
This area must be under the control of the laboratory personnel generating the waste.
-
Follow institutional and regulatory limits for the maximum amount of waste that can be accumulated (e.g., typically no more than 55 gallons of hazardous waste).[4]
-
Once a waste container is 90% full, it should be prepared for pickup. An EPA regulation requires the removal of a full container within 72 hours.
Step 4: Final Disposal Arrangement
-
Contact your institution's EHS office or designated chemical waste coordinator to arrange for pickup and disposal.[12]
-
Final disposal must be carried out by a licensed hazardous waste disposal company.[8]
-
The most common and effective method for disposing of pyridine-based waste is high-temperature incineration in a specially permitted facility.[3]
Disposal Workflow for 3,6-Dimethylisoxazolo[5,4-b]pyridine
// Node Definitions start [label="Waste Generation\n(3,6-Dimethylisoxazolo\n[5,4-b]pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Waste Types solid [label="Solid Waste\n(Pure compound, contaminated solids)", fillcolor="#FBBC05", fontcolor="#202124"]; liquid [label="Liquid Waste\n(Solutions, reaction mixtures)", fillcolor="#FBBC05", fontcolor="#202124"]; labware [label="Contaminated Labware\n(Glassware, pipette tips, gloves)", fillcolor="#FBBC05", fontcolor="#202124"];
// Containerization container [label="Place in a designated,\ncompatible, and sealed\nHazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];
// Labeling labeling [label="Label Container Immediately:\n- 'Hazardous Waste'\n- Full Chemical Name\n- Hazards (Flammable, Toxic)\n- Accumulation Date", fillcolor="#34A853", fontcolor="#FFFFFF", width=3, shape=note];
// Storage storage [label="Store in designated\nSatellite Accumulation Area\n(at or near point of generation)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3];
// Final Disposal pickup [label="Container is 90% full\nor accumulation time limit reached", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; ehs [label="Contact EHS for Pickup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incineration [label="Disposal by licensed vendor\n(High-Temperature Incineration)", fillcolor="#202124", fontcolor="#FFFFFF", width=3];
// Connections start -> {solid, liquid, labware} [label="Identify Waste Type"]; solid -> container; liquid -> container; labware -> container; container -> labeling [style=dashed, dir=none]; container -> storage; storage -> pickup; pickup -> ehs; ehs -> incineration; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. carlroth.com [carlroth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
